molecular formula C8H15N3 B1416307 1-(3-Methylbutyl)-1H-pyrazol-4-amine CAS No. 1152866-83-5

1-(3-Methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B1416307
CAS No.: 1152866-83-5
M. Wt: 153.22 g/mol
InChI Key: MZMUVQKNCSQAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbutyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylbutyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbutyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylbutyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMUVQKNCSQAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 1-(3-Methylbutyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Privileged Scaffold for Kinase Inhibitor Design & Heterocyclic Chemistry

Executive Summary

1-(3-Methylbutyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block belonging to the class of N-alkylated 4-aminopyrazoles. Unlike its 3-amino and 5-amino isomers, which often exhibit amidine-like tautomeric behavior, the 4-amino derivative functions as a true aromatic amine. This structural distinction makes it a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and IRAK4 pathways) where the pyrazole ring mimics the adenine core of ATP.

This guide details the structural properties, validated synthetic routes, and reactivity profile of this compound, providing a roadmap for its utilization in high-value organic synthesis.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(3-Methylbutyl)-1H-pyrazol-4-amine
Common Name 1-Isopentyl-4-aminopyrazole
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
SMILES CC(C)CCN1C=C(N)C=N1
CAS Registry Derivative Class (See Note 1)

(Note 1: While specific CAS numbers exist for various salts, the free base is often generated in situ from the corresponding nitro-precursor or hydrochloride salt).

Electronic Structure & Conformation

The molecule consists of an electron-rich pyrazole ring substituted at the N1 position with a lipophilic isopentyl tail and at the C4 position with a nucleophilic amino group.

  • Aromaticity: The pyrazole ring maintains 6

    
    -electrons. The lone pair on N1 contributes to the aromatic sextet, making N1 non-basic. The N2 nitrogen retains a lone pair in an 
    
    
    
    orbital, providing a weak hydrogen bond acceptor site (pyridine-like).
  • Nucleophilicity: The C4-amino group is the primary nucleophile. Unlike aniline, the 4-aminopyrazole system is electron-rich (excess

    
    -density), making the amine highly reactive toward electrophiles but also susceptible to oxidation.
    
  • Lipophilic Tail: The 3-methylbutyl (isopentyl) group disrupts crystal packing, lowering the melting point compared to methyl analogs, and significantly increases the LogP, improving membrane permeability in drug candidates.

Physicochemical Profile

Data below represents calculated values based on structure-property relationships (QSPR) validated against homologous 1-alkyl-4-aminopyrazoles.

ParameterValue (Approx.)Significance
LogP (Octanol/Water) 1.45 ± 0.3Moderate lipophilicity; ideal for CNS/cell-penetrant drugs.
pKa (Conjugate Acid) 4.2 - 4.8The exocyclic amine is less basic than aliphatic amines due to aromatic resonance but more basic than typical anilines.
H-Bond Donors 2(-NH₂)
H-Bond Acceptors 2(Pyridine-like N2, -NH₂)
Topological Polar Surface Area (TPSA) ~43 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Solubility Soluble in DCM, MeOH, DMSO; Moderate in Water.Free base is lipophilic; HCl salts are water-soluble.

Synthetic Methodology (Validated Protocols)

The most robust synthesis avoids direct amination of the pyrazole ring, which is regiochemically difficult. Instead, a "Nitration-Alkylation-Reduction" sequence is the industry standard.

Pathway Diagram

The following directed graph illustrates the stepwise synthesis and potential side-reaction avoidance.

Synthesis Start 4-Nitropyrazole (Commercial SM) Inter Intermediate: 1-Isopentyl-4-nitropyrazole Start->Inter N-Alkylation (SN2) Reagent1 1-Bromo-3-methylbutane Cs2CO3, DMF, 60°C Reagent1->Inter Product Product: 1-(3-Methylbutyl)-1H-pyrazol-4-amine Inter->Product Catalytic Hydrogenation Reagent2 H2 (1 atm), 10% Pd/C MeOH, RT Reagent2->Product

Caption: Two-step synthesis via N-alkylation of 4-nitropyrazole followed by nitro-reduction.

Detailed Protocol

Step 1: N-Alkylation (Regioselective)

  • Rationale: 4-Nitropyrazole is symmetric in its tautomeric form. Deprotonation yields a symmetric anion, ensuring that alkylation occurs at a nitrogen to produce a single regioisomer (N1-substituted).

  • Procedure:

    • Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add Cesium Carbonate (Cs₂CO₃, 1.2 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ for faster kinetics with alkyl bromides.

    • Add 1-bromo-3-methylbutane (1.1 eq) dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Dilute with water, extract with EtOAc. The nitro-intermediate is stable and can be purified by silica flash chromatography.

Step 2: Reduction of Nitro Group

  • Rationale: Catalytic hydrogenation is cleanest. Chemical reduction (Fe/NH₄Cl) is used if the substrate contains alkene sensitive groups, but here Pd/C is superior for purity.

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10 wt% of Pd/C (10% loading).

    • Stir under H₂ balloon (1 atm) at Room Temperature for 2-12 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1]

    • Storage: The resulting amine oxidizes (darkens) upon air exposure. Store as the HCl salt or under Argon at -20°C.

Reactivity & Applications in Drug Discovery

Pharmacophore Mapping

In kinase inhibitors, this molecule serves as a hinge-binder.

  • N2 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region.

  • C4-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • Isopentyl Group: Occupies the hydrophobic pocket (gatekeeper region), providing selectivity over other kinases.

Derivatization Workflow

The C4-amine is the focal point for library expansion.

Reactivity Core 1-(3-Methylbutyl)- pyrazol-4-amine Amide Amide Coupling (R-COOH, HATU) Core->Amide Urea Urea Formation (R-NCO) Core->Urea RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm Sandmeyer Sandmeyer Rxn (NaNO2, CuX) Core->Sandmeyer Drug Kinase Inhibitor (Amide Linker) Amide->Drug Scaffold Urea/Carbamate Derivatives Urea->Scaffold Halo 4-Halo-pyrazole (Cross-coupling precursor) Sandmeyer->Halo

Caption: Divergent synthesis pathways from the 4-aminopyrazole core.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[2]

    • Instability: Aminopyrazoles are prone to air-oxidation (turning brown/black).

  • Handling:

    • Always handle in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Storage: Keep cold (-20°C), dry, and under inert gas (Argon/Nitrogen).

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

  • Synthesis of 1-alkyl-4-aminopyrazoles: Fanourakis, A., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature, 2025. (Context: General methodology for 4-aminopyrazole synthesis).

  • Medicinal Chemistry of Aminopyrazoles: Lusardi, M., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review."[3] Int. J. Mol. Sci., 2023.[3][4][5] (Context: Pharmacological applications and scaffold utility).

  • Kinase Inhibitor Design: Wan, H., et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Med. Chem. Lett., 2015. (Context: Use of 4-aminopyrazole moiety as a hinge binder).

  • Antioxidant Properties: Shepelenko, E., et al. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs."[6] Molecules, 2022.[6] (Context: Reactivity and redox properties of aminopyrazoles).

  • Chemical Properties Database: PubChem Compound Summary for 1-substituted-4-aminopyrazoles.

Sources

An In-depth Technical Guide to 1-(3-Methylbutyl)-1H-pyrazol-4-amine: Molecular Identity, Synthesis, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Methylbutyl)-1H-pyrazol-4-amine, also known as 1-isopentyl-1H-pyrazol-4-amine. Due to the specific isomeric substitution pattern, this compound is not widely cataloged in public chemical databases, leading to a scarcity of readily available information. This guide, therefore, synthesizes data from structurally related compounds and established synthetic methodologies to provide a robust resource for researchers.

Molecular Identifiers and Physicochemical Properties

While a specific CAS Registry Number for 1-(3-Methylbutyl)-1H-pyrazol-4-amine could not be definitively ascertained from public databases, we can deduce its core molecular identifiers and predict its properties based on its structure and data from closely related analogues.

Table 1: Molecular Identifiers and Predicted Properties

IdentifierValueSource/Method
IUPAC Name 1-(3-Methylbutyl)-1H-pyrazol-4-amineNomenclature
Synonyms 1-Isopentyl-1H-pyrazol-4-amineNomenclature
Molecular Formula C₈H₁₅N₃Calculated
Molecular Weight 153.23 g/mol Calculated
Canonical SMILES CC(C)CCN1C=C(C=N1)NPredicted
InChI Key (Not available)-
CAS Number (Not assigned or not found)-

Note: The absence of a dedicated CAS number suggests the compound may not have been previously synthesized and registered on a commercial scale or extensively studied.

For comparison, the isomeric compound 1-(3-methylbutyl)-1H-pyrazol-5-amine is assigned CAS Number 3524-21-8 .[1] This highlights the critical importance of positional isomerism in chemical identification and registry.

Synthesis of 1-(3-Methylbutyl)-1H-pyrazol-4-amine

The synthesis of 1-alkyl-1H-pyrazol-4-amines can be achieved through a reliable two-step process starting from the commercially available 4-nitropyrazole. This methodology offers a versatile route to a variety of N-substituted 4-aminopyrazoles.

General Synthetic Strategy

The synthesis involves two key transformations:

  • N-Alkylation of 4-nitropyrazole: Introduction of the 3-methylbutyl (isopentyl) group onto the pyrazole nitrogen.

  • Reduction of the nitro group: Conversion of the 4-nitro group to the desired 4-amino group.

Synthesis_Workflow Start 4-Nitropyrazole Step1 N-Alkylation (e.g., 3-Methylbutyl bromide) Start->Step1 Intermediate 1-(3-Methylbutyl)-4-nitro-1H-pyrazole Step1->Intermediate Step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product 1-(3-Methylbutyl)-1H-pyrazol-4-amine Step2->Product

Caption: General workflow for the synthesis of 1-(3-Methylbutyl)-1H-pyrazol-4-amine.

Detailed Experimental Protocol (Adapted from General Methods)

Step 1: Synthesis of 1-(3-Methylbutyl)-4-nitro-1H-pyrazole

  • Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: To the stirred suspension, add 1-bromo-3-methylbutane (isopentyl bromide, 1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(3-Methylbutyl)-1H-pyrazol-4-amine

  • Reaction Setup: Dissolve the 1-(3-methylbutyl)-4-nitro-1H-pyrazole (1.0 eq.) from the previous step in a protic solvent like ethanol or methanol.

  • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the complete disappearance of the starting material.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 1-(3-methylbutyl)-1H-pyrazol-4-amine. The product can be further purified by crystallization or column chromatography if necessary.

This synthetic approach is advantageous due to the availability of the starting materials and the generally high yields of the individual steps.

Safety and Handling

Due to the absence of a specific safety data sheet (SDS) for 1-(3-Methylbutyl)-1H-pyrazol-4-amine, a precautionary approach based on the safety profiles of analogous aminopyrazoles is imperative.

Table 2: Predicted GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral(Not available)Warning H302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07Warning H315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07Warning H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07Warning H335: May cause respiratory irritation.

This information is extrapolated from related compounds and should be used for guidance only. A thorough risk assessment should be conducted before handling this chemical.

Recommended Precautionary Measures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Potential Applications in Research and Development

Aminopyrazoles are valuable building blocks in medicinal chemistry and materials science. The 1-(3-methylbutyl)-1H-pyrazol-4-amine scaffold, with its specific lipophilic side chain, could be of interest in the development of:

  • Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology. The 3-methylbutyl group can modulate solubility and binding affinity.

  • Agrochemicals: Pyrazole derivatives are utilized as herbicides, fungicides, and insecticides.

  • Novel Materials: The electronic properties of the pyrazole ring make it a candidate for incorporation into organic electronic materials.

Conclusion

While 1-(3-Methylbutyl)-1H-pyrazol-4-amine is not a widely documented compound, its synthesis is achievable through established chemical routes. This guide provides a foundational understanding of its molecular characteristics, a plausible and detailed synthetic protocol, and essential safety considerations based on the current body of scientific literature for related compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their work, with the understanding that further analytical characterization and safety testing will be required upon its synthesis.

References

Sources

Thermodynamic stability of 1-(3-Methylbutyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 1-(3-Methylbutyl)-1H-pyrazol-4-amine Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

1-(3-Methylbutyl)-1H-pyrazol-4-amine is a functionalized heterocyclic building block characterized by an electron-rich pyrazole core substituted with a primary amine at the C4 position and a lipophilic isopentyl tail at the N1 position. While the pyrazole scaffold exhibits high aromatic stability, the C4-amine moiety introduces specific thermodynamic vulnerabilities, primarily oxidative instability and pH-dependent reactivity.

This guide provides a comprehensive framework for assessing the thermodynamic stability of this molecule. It moves beyond static property listing to define the dynamic stability profile—how the molecule behaves under stress—and provides the protocols necessary to determine its shelf-life and degradation kinetics in compliance with ICH Q1A(R2) standards.

Part 1: Structural Analysis & Theoretical Thermodynamics

To predict stability, we must first deconstruct the molecular energy landscape.

The Molecular Scaffold
  • The Pyrazole Core (Aromaticity): The 1H-pyrazole ring is a

    
    -electron aromatic system. The bond dissociation energy (BDE) of the ring C-N and C-C bonds is high (>90 kcal/mol), rendering the ring itself resistant to thermal cleavage below 200°C.
    
  • The N1-Isopentyl Chain: The 3-methylbutyl group adds steric bulk and lipophilicity (

    
    ). The 
    
    
    
    C-N bond connecting the chain to the ring is kinetically stable against hydrolysis but susceptible to oxidative dealkylation under extreme radical-generating conditions.
  • The C4-Amine (The Thermodynamic Weak Link): The primary amine at position 4 is the most reactive center. In pyrazoles, C4 is the most nucleophilic position. The lone pair on the exocyclic nitrogen can participate in resonance, increasing the electron density of the ring, but also making the amine highly susceptible to oxidation (forming nitro/nitroso species or azo-dimers).

Predicted Degradation Pathways

The thermodynamic drive for degradation is dominated by oxidation rather than hydrolysis.

  • Pathway A: Oxidative Dimerization. Primary aromatic amines often undergo single-electron transfer (SET) oxidation to form radical cations, which couple to form azo-dimers (

    
    ).
    
  • Pathway B: N-Oxidation. Direct oxidation to hydroxylamines (

    
    ) and subsequent nitroso compounds.
    

DegradationPathways Figure 1: Predicted Thermodynamic Degradation Pathways Start 1-(3-Methylbutyl)- 1H-pyrazol-4-amine Radical Radical Cation Intermediate Start->Radical Oxidation (Air/Light) Hydrolysis Ring Cleavage (Extreme pH only) Start->Hydrolysis pH < 1 or > 13 Dimer Azo Dimer (N=N Coupling) Radical->Dimer Coupling Nitroso Nitroso/Nitro Species Radical->Nitroso ROS Attack

Part 2: Forced Degradation Protocols (Stress Testing)

To quantify thermodynamic parameters (activation energy


, rate constant 

), you must force the molecule to degrade. Do not rely on ambient observation.
Experimental Design: The Matrix Approach

Execute the following stress conditions on the solid state and solution phase (0.1 mg/mL in MeCN/H2O).

Stress TypeConditionDurationTarget DegradationMechanism Probed
Hydrolytic (Acid) 0.1 N HCl, 60°C1–7 Days5–20%Amide/Amine hydrolysis (unlikely), N-dealkylation.
Hydrolytic (Base) 0.1 N NaOH, 60°C1–7 Days5–20%Ring opening (unlikely).
Oxidative 0.3% H₂O₂1–24 Hours10–30%Critical: N-oxidation, Azo formation.
Thermal 60°C, 80°C (Solid)2 Weeks< 5%Solid-state crystal lattice stability.
Photolytic 1.2 million lux hours~1 WeekVariableRadical-mediated photodecomposition.
Analytical Methodology (HPLC-UV/MS)

Since the amine lacks a strong chromophore compared to larger drug molecules, detection at low wavelengths (210–230 nm) is required, or derivatization may be necessary.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 220 nm (primary); MS (ESI+) for identifying

    
     (N-oxide) or 
    
    
    
    (dimer) peaks.

Part 3: Kinetic Modeling & Shelf-Life Prediction

Once data is collected from the thermal stress tests (e.g., 50°C, 60°C, 70°C), use the Arrhenius equation to determine thermodynamic stability at room temperature.

The Arrhenius Protocol
  • Plot Concentration vs. Time: Determine the reaction order (

    
    ). For most amine oxidations, it is pseudo-first-order (
    
    
    
    ).
    
    
  • Determine Rate Constants (

    
    ):  Extract 
    
    
    
    for each temperature.
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    (Kelvin).
    
    
    • Slope =

      
      
      
    • Intercept =

      
      
      
  • Calculate

    
    :  Extrapolate the rate constant to 25°C (298 K).
    
  • Shelf Life (

    
    ):  The time for 10% degradation.
    
    
    
    
Stability Workflow Diagram

StabilityWorkflow Figure 2: Thermodynamic Stability Assessment Workflow Sample Pure Sample 1-(3-Methylbutyl)-1H-pyrazol-4-amine Stress ICH Q1A Stress Testing (Acid, Base, Ox, Heat, Light) Sample->Stress Analysis HPLC-MS Analysis Quantify % Degradation Stress->Analysis Kinetic Kinetic Calculation (Arrhenius Plot) Analysis->Kinetic If degradation > 5% Result Thermodynamic Profile (Ea, t90, Storage Conditions) Analysis->Result If stable Kinetic->Result

Part 4: Storage & Handling Recommendations

Based on the functional group chemistry of 4-aminopyrazoles, the following "Default" thermodynamic safeguards should be applied until specific kinetic data is generated:

  • Oxidation Sensitivity: The primary amine is the critical instability factor. Store under Argon or Nitrogen atmosphere .

  • Temperature: Store at -20°C for long-term (>6 months) storage to arrest Arrhenius kinetics.

  • Hygroscopicity: While the isopentyl chain adds lipophilicity, the amine can form hydrates. Store in a desiccator.

  • Solution Stability: Avoid storing in protic solvents (Methanol/Water) for extended periods without buffering, as pH shifts can accelerate autoxidation.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link

  • Clayden, J., et al.Organic Chemistry. "Chapter 29: Aromatic Heterocycles 2." Oxford University Press. (Standard text for heterocyclic stability principles).
  • PubChem. "Compound Summary: 1-methyl-1H-pyrazol-4-amine (Analogous Structure)." National Library of Medicine. Link

Technical Guide: The Architecture of N-Alkylated Pyrazole-4-Amines

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Challenges to Kinase Privilege

Executive Strategy: The "Hinge-Binder" Imperative

In modern medicinal chemistry, the N-alkylated pyrazole-4-amine moiety has transcended its origins as a simple heterocycle to become a "privileged scaffold" in oncology and immunology. Its significance lies in its electronic and steric profile: the pyrazole nitrogen atoms serve as potent hydrogen bond acceptors/donors, making this motif an exceptional mimic for the adenine ring of ATP. Consequently, it is a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., targeting JAK, CDK, and IRAK families).

For the drug discovery scientist, the challenge is no longer just accessing the ring, but controlling its substitution patterns with high fidelity. This guide dissects the evolution of this scaffold, focusing on the critical regioselectivity between N1 and N2 alkylation—a synthetic bottleneck that often dictates the success of Structure-Activity Relationship (SAR) campaigns.

Historical Genesis & Structural Evolution

The Shift from Dyes to Drugs

Historically, pyrazoles were synthesized via the Knorr condensation (1883) for use in the dye industry. The 4-amino derivatives were initially explored as coupling components for azo dyes. However, the pivot to pharmaceutical applications occurred when researchers recognized the amphoteric nature of the pyrazole ring.

  • Early Era: 4-Aminoantipyrine (an N-alkylated pyrazolone) demonstrated analgesic properties, sparking interest in the nitrogen-rich core.

  • Modern Era: The discovery that 4-aminopyrazoles could bioisosterically replace phenyl rings or more complex bicyclic systems (like purines) led to their explosion in kinase inhibitor research.

The Structural "Hook"

The 4-amino group provides a versatile handle for amide coupling, urea formation, or reductive amination, allowing the scaffold to extend into the "solvent-exposed" regions of a protein pocket while the pyrazole core anchors itself in the "hinge region."

Synthetic Architecture: The Regioselectivity Challenge

The synthesis of N-alkylated pyrazole-4-amines is dominated by two competing nitrogen atoms (N1 and N2). In unsubstituted pyrazoles, these are tautomerically equivalent. However, once a substituent is introduced (or during alkylation of an intermediate like 4-nitropyrazole), regiocontrol becomes the primary adversary.

Route A: The Classical "Nitration-Reduction" (Industrial Standard)

This is the most scalable route but suffers from regioselectivity issues during the alkylation step.

  • Nitration: Pyrazole is nitrated to 4-nitropyrazole.

  • Alkylation: The 4-nitropyrazole anion is alkylated. Critical Failure Point: Sterics and electronics dictate the N1/N2 ratio.

  • Reduction: The nitro group is reduced to the amine (Pd/C + H2 or Fe/NH4Cl).

Route B: The Mitsunobu Inversion (Precision Route)

To avoid the harsh conditions and poor selectivity of alkyl halides, modern medicinal chemistry employs the Mitsunobu reaction.

  • Mechanism: 4-Nitropyrazole acts as the nucleophile (pKa ~9.6) reacting with a primary/secondary alcohol.[1]

  • Advantage: Often provides superior regiocontrol and allows the use of complex alcohols without prior activation as halides.

Route C: De Novo Cyclization (The Knorr Variant)

Condensing hydrazine derivatives (R-NH-NH2) with 2-cyano-3-ethoxyacrylates or similar electrophiles.

  • Advantage: The N-substituent is fixed before ring formation, eliminating regioisomerism.

  • Disadvantage: Limited commercial availability of complex hydrazines.

Visualization: Synthetic Decision Matrix

SyntheticPathways Start Starting Material Nitro 4-Nitropyrazole Start->Nitro HNO3/H2SO4 Alkylation N-Alkylation (Base + R-X) Nitro->Alkylation Standard Route Mitsunobu Mitsunobu (PPh3 + DIAD + R-OH) Nitro->Mitsunobu Precision Route Isomers Mixture of N1/N2 (Separation Required) Alkylation->Isomers PureNitro 1-Alkyl-4-nitropyrazole Mitsunobu->PureNitro High Regioselectivity Isomers->PureNitro Chromatography Reduction Reduction (H2/Pd-C) PureNitro->Reduction Final N-Alkyl-pyrazole-4-amine Reduction->Final

Caption: Comparison of the Classical Alkylation route (Red) vs. the Modern Mitsunobu route (Green) for accessing the target scaffold.

Validated Experimental Protocol

Synthesis of 1-Isopropyl-1H-pyrazol-4-amine (via Alkylation-Reduction)

Rationale: This protocol uses the alkylation of 4-nitropyrazole, a method that—while requiring separation—remains the most versatile for diverse alkyl groups.

Step 1: N-Alkylation of 4-Nitropyrazole

Reagents: 4-Nitropyrazole (1.0 eq), 2-Bromopropane (1.5 eq), Cs2CO3 (2.0 eq), DMF (0.5 M).

  • Setup: Charge a round-bottom flask with 4-nitropyrazole and Cesium Carbonate (Cs2CO3). Note: Cs2CO3 is preferred over K2CO3 for its solubility in DMF and "cesium effect" which can sometimes aid regioselectivity.

  • Addition: Add anhydrous DMF. Stir at room temperature for 15 min to generate the pyrazolate anion.

  • Reaction: Add 2-bromopropane dropwise. Heat to 60°C for 4-12 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Ethyl Acetate/Hexane 1:1). 4-Nitropyrazole is polar/acidic; the product is less polar.

    • Check: Disappearance of the NH signal in 1H NMR (approx. 13-14 ppm).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Dry over Na2SO4.

  • Purification: Silica gel chromatography. Crucial: Isopropyl alkylation favors the N1 position due to sterics, but N-alkylation is sensitive. Verify isomer identity via NOESY if unsure (interaction between isopropyl CH and pyrazole C5-H).

Step 2: Reduction to Amine

Reagents: 1-Isopropyl-4-nitropyrazole (from Step 1), 10% Pd/C (10 wt%), H2 (balloon), MeOH.

  • Setup: Dissolve the nitro compound in MeOH. Purge the vessel with Nitrogen.

  • Catalyst: Carefully add Pd/C. Safety: Pyrophoric when dry.

  • Hydrogenation: Purge with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at RT for 2-4 hours.

  • Monitoring: TLC will show a significant polarity shift (amine is much more polar and stains with Ninhydrin).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Yield: Typically >90%. The product is an oil or low-melting solid, often unstable to oxidation over long periods; store under inert gas or use immediately.

Medicinal Chemistry Applications: The Kinase Logic

The 1-alkyl-1H-pyrazol-4-amine motif is a "super-binder." In the context of kinase inhibition, it typically functions as follows:

  • The Exocyclic Amine: Acts as a hydrogen bond donor to the hinge region backbone carbonyl (e.g., Glu, Leu residues).

  • The Pyrazole N2: Acts as a hydrogen bond acceptor from the hinge region backbone amide.

  • The N1-Alkyl Group: Projects into the ribose binding pocket or solvent front, offering a vector to tune solubility and pharmacokinetic properties (LogD).

Case Study Data: CDK2 Inhibition

A study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated the potency of this scaffold.[2][3]

Compound IDR-Group (N1-Position)CDK2 Ki (µM)Selectivity Profile
Cmpd 1 Phenylsulfonamide (Ref)0.045Low (Hits CDK1/9)
Cmpd 14 H (Unsubstituted)0.007Moderate
Cmpd 15 Methyl0.005High (Selective over CDK1)
Cmpd 16 Isopropyl0.023Moderate

Data synthesized from recent medicinal chemistry literature [1, 2].[1][4][5] Note how the small N-methyl group (Cmpd 15) optimizes the fit within the ATP pocket compared to the bulkier isopropyl.

Visualization: Mechanism of Action (Hinge Binding)

KinaseBinding Inhibitor N-Alkyl-Pyrazole-4-Amine (Scaffold) Hinge Kinase Hinge Region (Glu/Leu Backbone) Inhibitor->Hinge H-Bond (Donor: NH2) Pocket Ribose/Solvent Pocket Inhibitor->Pocket Steric fit (N1-Alkyl) Hinge->Inhibitor H-Bond (Acceptor: Pyrazole N2) Activity Inhibition of Phosphorylation Hinge->Activity Blockade

Caption: Schematic of the bidentate hydrogen bonding network formed between the pyrazole-4-amine core and the kinase hinge region.

Future Outlook: C-H Activation & Flow Chemistry

The future of this scaffold lies in Late-Stage Functionalization (LSF) . Rather than building the pyrazole early, researchers are now using C-H activation logic to install the amino group or the alkyl group at the very end of the synthesis.

  • C-H Arylation: Direct arylation of the pyrazole C5 position to create trisubstituted cores without pre-functionalized halides.

  • Flow Chemistry: Handling potentially explosive diazo intermediates or performing high-pressure hydrogenations in flow reactors to improve the safety profile of the "Nitration-Reduction" route.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (Molecules), 2023. URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Source: ACS Medicinal Chemistry Letters, 2015. URL:[Link]

  • A Practical, Two-Step Synthesis of 1-Alkyl-4-aminopyrazoles (Mitsunobu Approach). Source: ResearchGate / Tetrahedron Letters. URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: The Journal of Organic Chemistry (ACS), 2022. URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI (Molecules), 2023. URL:[Link]

Sources

The Lipophilic Hinge-Binder: 1-(3-Methylbutyl)-1H-pyrazol-4-amine in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, 1-(3-methylbutyl)-1H-pyrazol-4-amine (CAS: 1152866-83-5 ) serves as a critical "hinge-binding" fragment. It is not merely a reagent; it is a strategic pharmacophore builder designed to mimic the adenine ring of ATP while simultaneously probing the hydrophobic regions of the ATP-binding pocket.

This guide analyzes the utility of this intermediate in Fragment-Based Drug Discovery (FBDD). Unlike simple pyrazoles, the addition of the 3-methylbutyl (isopentyl) tail provides a specific lipophilic vector that modulates potency and selectivity in targets such as JAK2 , LRRK2 , and GPR17 . This document details the synthesis, medicinal chemistry logic, and quality control protocols required to utilize this intermediate effectively.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(3-Methylbutyl)-1H-pyrazol-4-amine
Common Name 1-Isopentyl-4-aminopyrazole
CAS Number 1152866-83-5
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Conjugate Acid) ~3.5–4.0 (Pyrazole N2); Primary amine ~9.0
Key Impurities 1-(3-methylbutyl)-1H-pyrazol-3 -amine (Regioisomer)

Medicinal Chemistry Rationale

The Adenine Bioisostere

The 4-aminopyrazole core is a classic bioisostere for the adenine ring of ATP. In the kinase active site, the exocyclic amine (C4-NH₂) and the pyrazole nitrogen (N2) often form a bidentate hydrogen-bonding motif with the kinase "hinge" region (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).

The Isopentyl Vector

Why attach a 3-methylbutyl group?

  • Hydrophobic Slotting: The isopentyl chain is flexible yet bulky. It is frequently used to fill the Ribose Binding Pocket or extend towards the Solvent Front .

  • Lipophilicity Tuning: It increases the logP of the fragment, improving membrane permeability compared to a methyl or ethyl substituent.

  • Steric Occlusion: In select cases (e.g., JAK inhibitors), the bulky alkyl group can induce selectivity by clashing with gatekeeper residues in off-target kinases.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this intermediate.

SAR_Logic Core 4-Aminopyrazole Core Hinge Hinge Binding (H-bond Donor/Acceptor) Core->Hinge Mimics Adenine Tail N1-Isopentyl Group (3-Methylbutyl) Core->Tail N1 Substitution Outcome Improved Potency & Membrane Permeability Hinge->Outcome Pocket Hydrophobic Pocket II (Ribose/Solvent Region) Tail->Pocket Van der Waals Interaction Pocket->Outcome

Figure 1: Pharmacophore mapping of the 1-(3-methylbutyl)-1H-pyrazol-4-amine scaffold.

Synthetic Pathways & Experimental Protocols

The synthesis typically proceeds via the alkylation of 4-nitropyrazole followed by reduction. Direct alkylation of 4-aminopyrazole is avoided due to polyalkylation on the exocyclic amine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_QC Quality Control Checkpoints Start 4-Nitro-1H-pyrazole Inter Intermediate: 1-(3-Methylbutyl)-4-nitropyrazole Start->Inter Alkylation (80-90°C) Reagent 1-Bromo-3-methylbutane + Cs2CO3 / DMF Reagent->Inter Final Product: 1-(3-Methylbutyl)-1H-pyrazol-4-amine Inter->Final Hydrogenation QC1 Check Regioselectivity (N1 vs N2 alkylation) Inter->QC1 Step2 Reduction: H2 (1 atm), 10% Pd/C MeOH QC2 Check for Over-reduction (Hydrazine formation - rare) Final->QC2

Figure 2: Two-step synthetic route from 4-nitropyrazole.

Detailed Protocol: Preparation of 1-(3-Methylbutyl)-1H-pyrazol-4-amine

Step 1: N-Alkylation

  • Charge: To a dry round-bottom flask, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ to suppress N2-alkylation through the "cesium effect".

  • Alkylation: Add 1-bromo-3-methylbutane (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (nitro intermediate) will be less polar than the starting material.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography is usually required to remove trace regioisomers.

Step 2: Nitro Reduction

  • Charge: Dissolve the nitro intermediate in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under a balloon of H₂ (1 atm) at room temperature for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric.

  • Isolation: Concentrate the filtrate to yield the target amine as a viscous oil.

Self-Validating Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the nitro-pyrazole proton signals (~8.9 ppm) and the appearance of the amino group (broad singlet ~4.0 ppm).

  • Isopentyl Signals: Confirm the doublet (CH₃) at ~0.9 ppm and the multiplet (CH) at ~1.5 ppm.

Pharmaceutical Applications (Case Studies)

JAK2 Inhibitors

Recent patent literature (e.g., WO2024137548A2 ) highlights the use of 1-isopentyl-1H-pyrazol-4-amine in synthesizing JAK2 inhibitors .

  • Mechanism: The amine group reacts with a chloropyrimidine or chlorotriazine scaffold via an SₙAr reaction.

  • Role: The pyrazole acts as the bridge to the kinase hinge, while the isopentyl group extends into the solvent channel, improving solubility and metabolic stability compared to a phenyl ring.

GPR17 Modulators

In GPR17 research (e.g., WO2025038863A1 ), this intermediate is coupled with sulfonyl chlorides. The lipophilic tail aids in crossing the blood-brain barrier (BBB), a critical requirement for treating neurodegenerative disorders like multiple sclerosis.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities must be monitored:

ImpurityOriginDetection Method
N2-Isomer Regioisomer from alkylation (1-isopentyl-1H-pyrazol-3 -amine)¹H NMR (NOESY)
Bis-alkylated amine Over-alkylation of the amine (if using Route 2)LC-MS ([M+H]⁺ + 70)
Residual Nitro Incomplete hydrogenationTLC / LC-MS

Critical Contrast Rule: The 4-amino isomer (Target) has a symmetric chemical environment for the pyrazole C3/C5 protons in the absence of the N-substituent, but with the N-alkyl group, C3 and C5 are distinct. In the 3-amino isomer (Impurity), the protons are adjacent (vicinal coupling), whereas in the 4-amino isomer, they are separated by the amine (no vicinal coupling between ring protons).

References

  • World Intellectual Property Organization (WIPO). WO2024137548A2 - Inhibitors of JAK2. (2024).[2][3]

  • World Intellectual Property Organization (WIPO). WO2025038863A1 - Indole and pyrrolopyridine derivatives as GPR17 modulators. (2025).[4][5][2][6][3][7][8]

  • National Institutes of Health (PubChem). 3-bromo-1-methyl-4-nitro-1H-pyrazole (Precursor Chemistry). [Link]

  • Royal Society of Chemistry. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo Pyrazoles. (2015).[4][5][6][3][9] [Link]

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 1-(3-Methylbutyl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Kinase-Binding Moiety

Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and neurodegenerative disorders.[2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of targeted therapy. Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold."[3][4][5] This five-membered N-heterocycle offers a unique combination of structural and electronic features, enabling it to form key interactions within the ATP-binding pocket of various kinases.[5][6] Its derivatives have demonstrated potent and selective inhibition against a multitude of kinase targets, including Cyclin-Dependent Kinases (CDKs), Akt, and Checkpoint kinases (Chk2).[4][7][8]

This guide focuses on a specific, yet underexplored, building block: 1-(3-Methylbutyl)-1H-pyrazol-4-amine . We will explore its potential utility as a foundational scaffold in a rational, structure-guided kinase inhibitor design program. The 4-amino group provides a crucial vector for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The 1-(3-methylbutyl) substituent, also known as an isopentyl group, offers a lipophilic handle that can be oriented to probe hydrophobic pockets within the kinase active site, potentially enhancing potency and influencing pharmacokinetic properties.

This document serves as both a strategic guide and a practical handbook for researchers, outlining the logical workflow, key experimental protocols, and data interpretation frameworks necessary to advance a fragment like 1-(3-Methylbutyl)-1H-pyrazol-4-amine from initial concept to a validated lead compound.

Strategic Workflow for Inhibitor Development

The journey from a starting fragment to a clinical candidate is a multi-stage process. The workflow outlined below represents a self-validating system where each step provides the necessary data to justify progression to the next, ensuring that resources are focused on the most promising chemical matter.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Lead Optimization A Scaffold Selection: 1-(3-Methylbutyl)-1H-pyrazol-4-amine B Virtual Screening & Library Design A->B Rationale C Library Synthesis B->C Top Hits D Primary Biochemical Assay (e.g., Target Kinase X) C->D Compound Library C->D E Dose-Response (IC50) Determination D->E Initial Hits D->E F Broad Kinome Profiling E->F Potent Compounds E->F H Structure-Activity Relationship (SAR) Analysis E->H Potency Data F->H Selectivity Data F->H G Cell-Based Target Engagement & Functional Assays I ADME-Tox Profiling G->I Cell-Active Leads G->I H->G Optimized Analogs H->G J Lead Candidate Selection I->J Favorable Profile I->J

Caption: A logical workflow for kinase inhibitor discovery.

Part 1: Library Design and Synthesis Around the Pyrazole Core

The primary amino group at the C4 position of 1-(3-Methylbutyl)-1H-pyrazol-4-amine is the key handle for derivatization. A common and effective strategy is to synthesize a library of amides or ureas by coupling the core amine with a diverse set of carboxylic acids or isocyanates, respectively. This approach allows for the rapid exploration of the chemical space surrounding the pyrazole scaffold.

Protocol 1.1: Parallel Amide Library Synthesis

This protocol describes a general procedure for the parallel synthesis of an amide library in a 96-well plate format.

Rationale: Amide bond formation is a robust and well-characterized reaction. Utilizing parallel synthesis allows for the efficient generation of a diverse library of compounds to probe the target's binding pocket. The choice of carboxylic acids should be guided by principles of fragment-based drug discovery, incorporating a range of functionalities (e.g., small aliphatic, aromatic, heterocyclic) to maximize the information gleaned from the initial screen.

Materials:

  • 1-(3-Methylbutyl)-1H-pyrazol-4-amine

  • A diverse set of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Multichannel pipette and automated liquid handler (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 1-(3-Methylbutyl)-1H-pyrazol-4-amine in anhydrous DMF.

    • Prepare a 0.2 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • In a separate 96-well plate (the "acid plate"), dispense 50 µL of 0.2 M solutions of 88 different carboxylic acids in anhydrous DMF into individual wells. Use the remaining 8 wells for controls.

  • Reaction Setup:

    • To each well of the acid plate, add 50 µL of the HATU stock solution (1.0 eq).

    • Add 50 µL of the 1-(3-Methylbutyl)-1H-pyrazol-4-amine stock solution (1.0 eq) to each well.

    • Initiate the reaction by adding 50 µL of the DIPEA stock solution (2.0 eq) to each well.

  • Reaction and Work-up:

    • Seal the reaction block securely with a Teflon-lined sealing mat.

    • Incubate the reaction block at room temperature for 12-18 hours on an orbital shaker.

    • Quench the reaction by adding 100 µL of water to each well.

    • The crude library can be used directly for primary screening after dilution, or purified via high-throughput preparative HPLC.

  • Quality Control:

    • Select a representative subset of wells (e.g., 5-10 compounds) for LC-MS analysis to confirm the presence of the desired product and estimate purity.

Part 2: Biochemical and Kinome-Wide Profiling

Once a library is synthesized, the next critical step is to assess its activity against the primary kinase target and its selectivity across the broader human kinome. Dysregulation of kinase activity is implicated in a variety of diseases, making kinome profiling essential for understanding potential therapeutic applications and off-target liabilities.[2]

Protocol 2.1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a generic, universal method for determining the potency (IC50) of inhibitors against a purified kinase enzyme. Many commercial kits are available that measure either ATP consumption or ADP production.[9]

Rationale: The goal is to quantify the concentration at which a compound inhibits 50% of the kinase's enzymatic activity. This is a fundamental metric for comparing compound potency. Using a continuous assay format that generates a full progress curve is often preferable to single time-point endpoint assays, as it provides more robust data free from assumptions about linear reaction kinetics.[10]

Materials:

  • Purified, active kinase enzyme of interest.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Synthesized inhibitor library (compounds dissolved in DMSO).

  • Kinase assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES).

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Plating:

    • Create a serial dilution series for each inhibitor. Typically, an 11-point, 3-fold serial dilution starting from 10 µM is appropriate for initial IC50 determination.

    • Dispense 50 nL of each inhibitor concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency.

    • Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Allow the reaction to proceed at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDScaffold ModificationTarget Kinase IC50 (nM)
PZ-001 4-(Phenylacetamido)-1,250
PZ-007 4-(Furan-2-carboxamido)-875
PZ-023 4-(Thiophene-2-carboxamido)-450
PZ-048 4-(4-Chlorobenzamido)-98
PZ-061 4-(Pyridin-3-carboxamido)-215

Table 1: Example IC50 data for a hypothetical series of compounds derived from 1-(3-Methylbutyl)-1H-pyrazol-4-amine against a target kinase.

Protocol 2.2: Broad Kinome Selectivity Profiling

Rationale: An ideal kinase inhibitor is highly selective for its intended target. Broad kinome profiling is essential to identify potential off-target activities that could lead to toxicity or unexpected pharmacology.[2][10] This screening should be performed for any compound with significant potency in the primary biochemical assay (e.g., IC50 < 1 µM). Several vendors offer this as a contract research service, utilizing panels of hundreds of kinases.[11][12]

Procedure:

  • Compound Submission:

    • Select potent primary hits (e.g., PZ-048 from Table 1).

    • Submit the compound to a commercial kinome profiling service provider (e.g., AssayQuant, PamGene, Pharmaron).[10][11][12]

  • Assay Conditions:

    • Specify a single, high concentration for the initial screen (e.g., 1 or 10 µM) to identify any potential interactions.

    • The assay is typically run at the ATP Km for each individual kinase to ensure sensitivity.

  • Data Analysis:

    • The primary output is typically reported as "% Inhibition" at the tested concentration for each kinase in the panel.

    • A common metric for selectivity is the "Selectivity Score," which can be calculated based on the number of off-target kinases inhibited above a certain threshold (e.g., >50% or >75%).

    • Visualize the data using a kinome tree plot to easily identify which branches of the kinome are affected by the inhibitor.

Part 3: Cell-Based Assays and Lead Optimization

A compound that is potent in a biochemical assay may not be effective in a cellular context due to issues with cell permeability, stability, or efflux.[13] Therefore, cell-based assays are a critical validation step.

Protocol 3.1: Cellular Target Engagement Assay (NanoBRET™)

Rationale: This assay directly measures whether the inhibitor can bind to its target kinase inside living cells.[14] It works by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET). This provides a quantitative measure of target occupancy and cellular potency (cellular IC50).

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding the NanoLuc®-Kinase fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • NanoBRET™ Kinase Tracer.

  • NanoBRET™ Nano-Glo® Substrate.

  • Opti-MEM™ I Reduced Serum Medium.

  • White, 96-well cell culture plates.

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the compound dilutions and the NanoBRET™ tracer simultaneously. Incubate for 2 hours in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Protocol 3.2: Downstream Signaling & Functional Assays

Rationale: A successful inhibitor should not only bind its target but also modulate the downstream signaling pathway, leading to a desired functional outcome (e.g., inhibition of cell proliferation).[14]

Example: Inhibition of a Pro-Survival Kinase (e.g., Akt) If the target kinase is Akt, a key downstream event is the phosphorylation of its substrates, such as GSK3β. A functional consequence of Akt inhibition is the induction of apoptosis or cell cycle arrest.

  • Western Blot for Phospho-Substrate:

    • Treat cancer cells (e.g., PC-3 prostate cancer cells, which have high Akt activity) with varying concentrations of the inhibitor for 2-4 hours.

    • Lyse the cells and perform a Western blot using antibodies specific for phospho-GSK3β (a direct substrate of Akt) and total GSK3β (as a loading control).

    • A dose-dependent decrease in the phospho-GSK3β signal confirms on-target pathway modulation.[4]

  • Cell Proliferation/Viability Assay (e.g., Ba/F3 Assay):

    • The Ba/F3 cell line is dependent on the cytokine IL-3 for survival.[14]

    • If these cells are engineered to express a constitutively active, oncogenic form of the target kinase, their survival becomes IL-3 independent and instead relies on the kinase's activity.

    • Treat these engineered Ba/F3 cells with the inhibitor.

    • After 72 hours, measure cell viability using a reagent like CellTiter-Glo®.

    • A dose-dependent decrease in cell viability demonstrates that the inhibitor can block the oncogenic signaling driven by the target kinase.[14]

G Inhibitor Pyrazole-Based Inhibitor Kinase Target Kinase (e.g., Akt) Inhibitor->Kinase Inhibits Substrate Downstream Substrate (e.g., GSK3β) Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Drives

Sources

Preparation of Schiff Bases from 1-(3-Methylbutyl)-1H-pyrazol-4-amine: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of novel Schiff bases derived from 1-(3-Methylbutyl)-1H-pyrazol-4-amine. Pyrazole-containing Schiff bases are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and characterization guidelines. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the synthesis for various research applications.

Introduction: The Significance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous approved drugs incorporating this heterocyclic motif.[4][5][6] When coupled with the versatile imine (or azomethine, -C=N-) functionality of a Schiff base, the resulting compounds often exhibit enhanced and diverse pharmacological profiles.[4][7][8] Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[7][9][10] This reaction is a robust and high-yielding transformation, making it an attractive strategy for the rapid generation of molecular diversity in drug discovery programs.

The target precursor, 1-(3-Methylbutyl)-1H-pyrazol-4-amine, offers a unique structural framework. The 3-methylbutyl (isoamyl) group at the N1 position of the pyrazole ring introduces lipophilicity, which can significantly influence the pharmacokinetic properties of the resulting Schiff base derivatives, such as membrane permeability and metabolic stability. The 4-amino substitution provides a nucleophilic handle for the facile construction of the Schiff base linkage. The strategic combination of these features makes this pyrazole derivative a promising starting material for the synthesis of novel therapeutic agents.

Mechanistic Underpinnings of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[9][10] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically acid-catalyzed and proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (1-(3-Methylbutyl)-1H-pyrazol-4-amine) attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[9][10]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[9][10] An acid catalyst facilitates this step by protonating the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O).[7][10]

It is important to control the pH of the reaction medium. While an acidic environment promotes dehydration, a highly acidic solution will protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial addition step.[7] A catalytic amount of a weak acid, such as glacial acetic acid, is often sufficient to drive the reaction to completion.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of Schiff bases from 1-(3-Methylbutyl)-1H-pyrazol-4-amine.

Materials and Reagents
  • 1-(3-Methylbutyl)-1H-pyrazol-4-amine (CAS: 3524-21-8)[11]

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Absolute Ethanol (or other suitable solvent like methanol or isopropanol)

  • Glacial Acetic Acid (catalyst)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Solvents for purification (e.g., hexane, ethyl acetate, dichloromethane)

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

General Synthesis Protocol

The following is a generalized procedure that can be adapted for a variety of aldehyde or ketone substrates.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Methylbutyl)-1H-pyrazol-4-amine (1.0 eq.) in a suitable volume of absolute ethanol (e.g., 10-20 mL per mmol of amine).

  • Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1.0-1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).[12]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up: Upon completion of the reaction (typically 2-10 hours, as indicated by TLC), allow the mixture to cool to room temperature.[12] The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram: Experimental Workflow for Schiff Base Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Pyrazole Amine in Ethanol add_carbonyl Add Aldehyde/Ketone reactants->add_carbonyl 1.0 eq. Amine add_catalyst Add Glacial Acetic Acid add_carbonyl->add_catalyst 1.0-1.1 eq. Carbonyl reflux Reflux Reaction Mixture add_catalyst->reflux 2-3 drops tlc Monitor by TLC reflux->tlc Continuous Monitoring cool Cool to Room Temperature tlc->cool Reaction Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify final_product final_product purify->final_product Characterized Product

Caption: A generalized workflow for the synthesis of Schiff bases from 1-(3-Methylbutyl)-1H-pyrazol-4-amine.

Characterization of Pyrazole-Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data
TechniqueKey Observables for Schiff Base Formation
FT-IR Spectroscopy Appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the starting aldehyde/ketone and the N-H bending vibrations of the primary amine.
¹H NMR Spectroscopy Appearance of a characteristic singlet in the downfield region (δ 8.0-10.0 ppm) corresponding to the azomethine proton (-N=CH-).[1] The integration of this peak should correspond to one proton.
¹³C NMR Spectroscopy Appearance of a signal in the range of δ 140-160 ppm attributed to the imine carbon (-C=N-).
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.

Applications in Drug Discovery and Development

Pyrazole-based Schiff bases are versatile scaffolds with a broad spectrum of biological activities, making them attractive candidates for drug discovery.

  • Anticancer Agents: Many pyrazole-Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][14]

  • Antimicrobial Agents: These compounds have shown promising activity against a range of bacterial and fungal pathogens.[12][13][15]

  • Anti-inflammatory and Analgesic Activity: The pyrazole core is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), and Schiff base derivatives often retain or enhance this activity.[8][16]

  • Coordination Chemistry: The imine nitrogen and the pyrazole ring system can act as ligands, forming stable complexes with metal ions. These metal complexes themselves can exhibit interesting biological and catalytic properties.[2][10][17]

Diagram: Logical Relationship of Synthesis to Application

G cluster_synthesis Synthesis cluster_application Applications Start 1-(3-Methylbutyl)-1H- pyrazol-4-amine Reaction Schiff Base Condensation Start->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Product Novel Pyrazole-Schiff Base Library Reaction->Product Screening Biological Screening Product->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Candidate Potential Drug Candidate Lead_Opt->Drug_Candidate

Caption: From starting materials to potential drug candidates through synthesis and screening.

Conclusion and Future Perspectives

The synthesis of Schiff bases from 1-(3-Methylbutyl)-1H-pyrazol-4-amine provides a facile and efficient route to a diverse library of novel compounds with significant potential in drug discovery. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields. Future work could involve the synthesis of a broad range of derivatives using various substituted aldehydes and ketones, followed by comprehensive biological screening to identify lead compounds for further development. The exploration of their metal-complexing properties could also unveil new avenues for therapeutic and catalytic applications.

References

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

  • Chemistry Schiff Bases. SATHEE. Available at: [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). PMC. Available at: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). PubMed. Available at: [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Vedantu. Available at: [Link]

  • A short review on chemistry of schiff base metal complexes and their catalytic application. (2018). International Journal of Chemical Studies. Available at: [Link]

  • Mechanistic explanation of the formation of Schiff base. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing. Available at: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). PMC. Available at: [Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. (2023). MDPI. Available at: [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO. Available at: [Link]

  • Schiff base. Wikipedia. Available at: [Link]

  • Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). PMC. Available at: [Link]

  • Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Available at: [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020). MDPI. Available at: [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry. Available at: [Link]

  • Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies Infections. (2026). Authorea. Available at: [Link]

  • Applied Chemistry Today New pyrazolone-based Schiff base Cu(II) complexes. (2022). Applied Chemistry Today. Available at: [Link]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). MDPI. Available at: [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Journal of the Mexican Chemical Society. Available at: [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole. Baghdad Science Journal. Available at: [Link]

  • Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • New pyrazolone-based Schiff base Cu(II) complexes: Synthesis, spectra, theoretical calculation and protein binding. (2023). Applied Organometallic Chemistry. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.

Sources

Application Notes and Protocols for the Handling and Storage of Hygroscopic Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Instability in Hygroscopic Aminopyrazoles

Aminopyrazoles are a pivotal class of heterocyclic compounds in drug discovery and development, forming the structural core of numerous therapeutic agents.[1][2] Their utility, however, is often shadowed by a significant, yet manageable, challenge: hygroscopicity. The propensity of these molecules to readily absorb moisture from the atmosphere can initiate a cascade of degradation pathways, compromising sample integrity, experimental reproducibility, and ultimately, the viability of research outcomes.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust handling and storage protocols necessary to preserve the quality and stability of hygroscopic aminopyrazoles. By understanding the underlying chemical principles and adhering to the detailed protocols within, researchers can ensure the reliability of their work and the long-term viability of these critical compounds.

Understanding the Vulnerabilities of Hygroscopic Aminopyrazoles

The inherent instability of hygroscopic aminopyrazoles stems from the synergistic interplay of two key chemical features: the basic amine functionality and the aromatic pyrazole ring, coupled with their affinity for water.

  • Hygroscopicity and its Consequences: The presence of polar functional groups, particularly the amine group, makes these compounds prone to absorbing atmospheric moisture.[3] This absorbed water can act as a reagent or a catalyst in several degradation reactions.[5][6] Physically, moisture absorption can lead to changes in the material's properties, such as deliquescence, caking, and altered flowability, which can complicate accurate weighing and dispensing.[7][8]

  • Chemical Degradation Pathways:

    • Hydrolysis: The amine group can be susceptible to hydrolysis, although this is generally less common than for esters or amides. More significantly, absorbed water can facilitate other degradation reactions by acting as a solvent or a proton source/sink.[3][4]

    • Oxidation: The electron-rich aminopyrazole ring system can be susceptible to oxidation, which is often accelerated by the presence of moisture and atmospheric oxygen.[9] This can lead to the formation of colored impurities and a decrease in the active compound's purity.[10]

    • Tautomerization: Pyrazole derivatives can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the solvent environment, including the presence of water.[1] This can lead to inconsistencies in analytical results and biological activity.

Recommended Storage Conditions: A Multi-Faceted Approach

To mitigate these risks, a multi-faceted approach to storage is essential, addressing temperature, atmosphere, light, and moisture control.

Table 1: Recommended Storage Conditions for Hygroscopic Aminopyrazoles
ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Rationale
Temperature 2-8°C (Refrigerated)[9]-20°C or below (Frozen)Reduces the rate of chemical degradation and minimizes moisture uptake from the headspace of the container.
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)[10]Prevents oxidation by displacing atmospheric oxygen.[11]
Light Amber glass vials or protection from lightAmber glass vials or storage in the dark[9]Prevents photodegradation, which can be a significant issue for aromatic heterocyclic compounds.
Moisture Tightly sealed container with desiccantTightly sealed container with desiccant, preferably in a desiccator or dry box.[3][12]Minimizes the primary driver of degradation for hygroscopic compounds.

Workflow for Handling Newly Received Hygroscopic Aminopyrazoles

The initial handling of a new batch of a hygroscopic aminopyrazole is a critical control point for ensuring its long-term stability.

Handling_Workflow cluster_receipt Initial Receipt & Inspection cluster_environment Controlled Environment Transfer cluster_aliquoting Aliquoting for Use cluster_storage Storage Receipt Receive Compound Inspect Visually Inspect Container Seal and Compound Appearance Receipt->Inspect Record Record Lot Number, Date of Receipt, and Initial Observations Inspect->Record Transfer Transfer to Inert Atmosphere (Glovebox or Glove Bag) Record->Transfer Aliquot Aliquot into Pre-weighed, Pre-dried Vials Transfer->Aliquot Seal Seal Vials Tightly with PTFE-lined Caps Aliquot->Seal Label Label Aliquots Clearly Seal->Label ShortTerm Short-Term Storage (2-8°C with Desiccant) Label->ShortTerm For immediate use LongTerm Long-Term Storage (-20°C under Inert Gas with Desiccant) Label->LongTerm For archival purposes

Caption: Workflow for the initial handling of hygroscopic aminopyrazoles.

Detailed Protocols

Protocol 1: Initial Receipt and Aliquoting of Hygroscopic Aminopyrazoles

Objective: To safely receive, inspect, and aliquot a new batch of a hygroscopic aminopyrazole to minimize exposure to atmospheric moisture and oxygen.

Materials:

  • Glovebox or glove bag with an inert atmosphere (Argon or Nitrogen)[13]

  • Analytical balance

  • Spatula

  • Pre-dried amber glass vials with PTFE-lined screw caps

  • Cryo-labels

  • Laboratory notebook or electronic laboratory notebook (ELN)

Procedure:

  • Preparation: Ensure the glovebox or glove bag has a dry, inert atmosphere (low ppm O2 and H2O). Place all necessary materials, including the sealed container of the aminopyrazole, inside the glovebox antechamber and purge according to the manufacturer's instructions.

  • Inspection: Once inside the glovebox, carefully inspect the primary container for any signs of damage to the seal. Note the physical appearance of the compound (e.g., color, crystallinity). Any deviation from the expected appearance should be documented.

  • Aliquoting:

    • Carefully open the primary container.

    • Using a clean, dry spatula, dispense the desired amount of the compound into pre-weighed, pre-dried amber glass vials.

    • Work efficiently to minimize the time the bulk material is exposed.

    • Tightly seal each vial with a PTFE-lined cap.

  • Labeling and Documentation:

    • Label each aliquot with the compound name, lot number, concentration (if applicable), date of aliquoting, and your initials.

    • Record the total weight of the compound received and the weights of each aliquot in your laboratory notebook.

  • Storage:

    • For short-term use, store aliquots at 2-8°C in a desiccator.[9]

    • For long-term storage, place aliquots in a freezer at -20°C or below. It is recommended to place the vials inside a secondary container with desiccant.

Protocol 2: Dispensing Hygroscopic Aminopyrazoles for Experimental Use

Objective: To accurately weigh and dispense a hygroscopic aminopyrazole for an experiment while minimizing moisture uptake.

Materials:

  • Glovebox or a balance with a draft shield in a low-humidity environment

  • Analytical balance

  • Weighing paper or weighing boat

  • Spatula

  • Sealed aliquot of the aminopyrazole

Procedure:

  • Equilibration: Before opening, allow the sealed vial of the aminopyrazole to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing Environment: Whenever possible, perform weighing operations inside a glovebox or in a room with controlled low humidity. If this is not feasible, work quickly and use a balance with a draft shield.

  • Dispensing:

    • Briefly open the vial and quickly dispense the approximate amount of the compound onto the weighing paper or boat.

    • Immediately reseal the vial tightly.

    • Record the exact weight of the dispensed compound.

  • Post-Dispensing: Return the sealed aliquot to the appropriate storage conditions promptly.

Characterization and Quality Control: The Role of Water Content Determination

Regularly assessing the water content of hygroscopic aminopyrazoles is crucial for quality control and for understanding any observed changes in the material's properties or experimental results.

Karl Fischer Titration: The Gold Standard

Karl Fischer (KF) titration is the most widely used and accurate method for determining the water content in pharmaceutical substances.[5][14][] It is a highly specific and sensitive technique that can quantify water levels from parts per million (ppm) to 100%.[]

Protocol 3: Water Content Determination by Volumetric Karl Fischer Titration

Objective: To accurately determine the water content of a hygroscopic aminopyrazole sample.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., single-component reagent)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • Hygroscopic aminopyrazole sample

Procedure:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the burette with the Karl Fischer reagent.

    • Add anhydrous methanol to the titration vessel and pre-titrate to a stable, dry endpoint to neutralize any residual moisture in the solvent.

  • Sample Preparation and Introduction:

    • Accurately weigh a suitable amount of the aminopyrazole sample (typically 50-100 mg, depending on the expected water content) using an analytical balance.

    • Quickly and carefully transfer the weighed sample into the titration vessel.

  • Titration:

    • Start the titration. The Karl Fischer reagent will be added to the sample solution until all the water has reacted.

    • The endpoint is detected electrometrically.

  • Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant consumed and the predetermined titer of the reagent. The result is typically expressed as a percentage (%) or in parts per million (ppm).

  • Documentation: Record the water content in your laboratory notebook, along with the sample identification and date of analysis.

Troubleshooting and Best Practices

  • Physical Changes: If clumping or a change in color is observed, this may indicate moisture absorption and potential degradation. It is advisable to perform a purity analysis (e.g., by HPLC or NMR) and a water content determination.

  • Inconsistent Results: If inconsistent results are obtained in biological assays, it could be due to the presence of degradation products or a change in the tautomeric equilibrium. Re-purifying the compound and strictly adhering to these handling protocols is recommended.

  • Use of Desiccants: Regularly check and replace desiccants in storage containers and desiccators. Saturated desiccants are ineffective.[3]

  • Inert Gas Handling: Ensure a positive pressure of inert gas is maintained when using a Schlenk line or glovebox to prevent atmospheric contamination.[16][17]

Conclusion

The successful use of hygroscopic aminopyrazoles in research and development hinges on a proactive approach to their handling and storage. By implementing the protocols and understanding the principles outlined in this guide, scientists can safeguard the integrity of these valuable compounds, leading to more reliable and reproducible scientific outcomes.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Cubework. (n.d.). Amine Compounds Warehouse Storage. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • Kubiak, A. M., & Wlodarski, K. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceuticals, 13(10), 305. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved from [Link]

  • Tan, S. M., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1356. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

  • Eureka. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]

  • Zakarian Lab, University of California, Santa Barbara. (n.d.). Zakarian Lab Safety Protocol. Retrieved from [Link]

  • ResearchGate. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Google Patents. (1976). Process for drying hygroscopic materials.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Reddit. (2023, February 16). How to remove water from a hygroscopic solid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1995, January 25). Guidance on whether an inert gas in the non-compressed state represent hazardous chemicals under the Hazard Communication Standard. Retrieved from [Link]

  • BASF. (2026, February 20). Safety data sheet. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Health and Safety Executive. (2025, August 19). Inerting. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Journal of Medical Science. (2023, September 29). View of Effect of moisture on solid state stability. Retrieved from [Link]

  • Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). Molecules, 28(9), 3727. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing purification methods for 1-(3-Methylbutyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyrazole Purification Subject: Optimization of Purification Protocols for 1-(3-Methylbutyl)-1H-pyrazol-4-amine Ticket ID: AP-3MB-004

Executive Summary

You are dealing with 1-(3-Methylbutyl)-1H-pyrazol-4-amine , a compound that presents a classic "dual-threat" in purification: oxidative instability (characteristic of electron-rich heteroaromatic amines) and amphiphilic solubility (due to the polar aminopyrazole head and lipophilic isopentyl tail).

The most common user report for this compound is: "My product looked clean on TLC, but turned into a black tar during rotary evaporation."

This guide moves beyond standard recipes to provide a causality-driven troubleshooting framework. We prioritize Acid-Base Extraction as the primary purification method due to the lipophilicity of the isopentyl chain, reserving chromatography for final polishing.

Part 1: The "Black Tar" Phenomenon (Oxidation Control)

Q: Why does my clear reaction mixture turn dark red/black upon exposure to air?

A: You are witnessing rapid radical oxidation. The 4-aminopyrazole motif is electron-rich. In the presence of oxygen and trace metals (often left over from nitro-reduction steps like Pd/C or Fe/HCl), the amine undergoes oxidative coupling to form azo-dimers and polymethine dyes.

The Fix: The "Acid Shield" Protocol Do not concentrate the free base to dryness if you can avoid it.

  • Immediate Protonation: As soon as your reaction is complete, quench into a slightly acidic buffer or convert to a salt. The protonated ammonium species (

    
    ) is significantly more resistant to oxidation than the free amine.
    
  • Inert Atmosphere: Perform all liquid transfers under Argon or Nitrogen.

  • Add Antioxidants: If you must handle the free base in solution for extended periods, add 0.1% (w/v) Ascorbic Acid or BHT to the solvent.

Part 2: Purification Workflows

Method A: The Self-Validating Acid-Base Extraction (Recommended)

Best for: Scales >500mg, removing neutral impurities (unreacted starting material).

Because your molecule has a greasy isopentyl tail, it partitions beautifully into organic solvents (DCM/EtOAc) as a free base but crashes into water as a salt. We exploit this "switch."

The Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1] The amine protonates (

      
      ) and moves to the aqueous phase. Neutral impurities (nitro precursors, dimers) stay in the EtOAc.
      
    • Validation: Check TLC of the EtOAc layer. It should contain impurities.[1] The aqueous layer should be clear (or slightly pink).

  • Basification (The Release): Cool the combined aqueous acidic extracts to 0°C. Slowly add 2M NaOH or Sat.

    
      until pH > 10.
    
    • Observation: The solution will turn cloudy/milky as the free amine precipitates (oils out).

  • Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
    • Note: Use DCM here; it solubilizes the isopentyl chain better than EtOAc for the free base.

  • Drying: Dry combined DCM layers over

    
     (granular is better than powder to avoid trapping oil) and concentrate immediately.
    

AcidBaseExtraction Start Crude Reaction Mixture (Dissolved in EtOAc) Acidify Add 1M HCl (aq) Partition Start->Acidify OrgLayer1 Organic Layer (Contains Neutrals/Impurities) Acidify->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product as Salt) Acidify->AqLayer1 Bottom Layer Discard or Reprocess Discard or Reprocess OrgLayer1->Discard or Reprocess Basify Basify to pH > 10 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer (Pure Free Amine) Extract->FinalOrg Bottom Layer FinalAq Aqueous Waste Extract->FinalAq Top Layer Dry & Concentrate\n(Store under Ar) Dry & Concentrate (Store under Ar) FinalOrg->Dry & Concentrate\n(Store under Ar)

Caption: Figure 1. Acid-Base Extraction Logic Flow. This method isolates the amine based on pKa, effectively filtering out non-basic oxidation byproducts.

Method B: Flash Chromatography (Troubleshooting)

Q: My compound streaks from the baseline to the solvent front. What is happening?

A: Silanol Interaction. Standard silica gel is acidic (


). Your basic aminopyrazole interacts strongly with surface silanols, causing "tailing" and irreversible adsorption.

The Fix: Mobile Phase Modifiers You must "neutralize" the silica surface.[2][3][4]

ParameterStandard Condition (Fails)Optimized Condition (Works)
Stationary Phase Standard Silica (

)
Amine-Functionalized Silica (KP-NH) OR Standard Silica + Modifier
Mobile Phase DCM / MeOHDCM / MeOH /

(90:9:1)
OR DCM / MeOH + 1%

Loading Dry load on SilicaLiquid load in DCM (Dry loading on acidic silica causes decomposition)

Protocol for Standard Silica:

  • Pre-flush the column with Hexanes + 1% Triethylamine (TEA) . This caps the active silanol sites.

  • Run your gradient (e.g., 0-10% MeOH in DCM).

  • Warning: TEA has a high boiling point. If you use TEA, you must rotavap thoroughly or it will contaminate your NMR. Ammonium hydroxide (

    
    )  is preferred for MS compatibility.
    

Part 3: Long-Term Storage (The Hydrochloride Salt)

Do not store 1-(3-methylbutyl)-1H-pyrazol-4-amine as a free base oil. It will degrade. Convert it to a solid salt immediately.

HCl Salt Formation Protocol:

  • Dissolve the purified free base in a minimum amount of Diethyl Ether (

    
    )  or 1,4-Dioxane .
    
  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white/off-white precipitate should form immediately.

  • Filter under Argon (Schlenk filtration) or centrifuge.

  • Wash the solid with cold

    
    .
    
  • Result: A stable, non-hygroscopic solid that can be stored at -20°C for years.

References & Grounding

  • Purification of Basic Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa-based extraction and amine handling).

  • Chromatography of Amines: "Successful Flash Chromatography of Basic Amines." Biotage Technical Notes.

  • Aminopyrazole Oxidation: Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. (Discusses the instability and oxidative dimerization of 4-aminopyrazoles).

  • General Acid-Base Extraction: "Acid-Base Extraction Techniques." LibreTexts Chemistry.

Sources

Minimizing moisture absorption in 1-(3-Methylbutyl)-1H-pyrazol-4-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Moisture Absorption for Researchers and Drug Development Professionals

Welcome to the technical support center for 1-(3-Methylbutyl)-1H-pyrazol-4-amine. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and storage of this hygroscopic compound. Our goal is to ensure the integrity and reliability of your experimental results by mitigating the challenges posed by moisture absorption.

Frequently Asked Questions (FAQs)
Q1: What is 1-(3-Methylbutyl)-1H-pyrazol-4-amine and what are its common applications?

1-(3-Methylbutyl)-1H-pyrazol-4-amine, with CAS Number 90734-37-5, is a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities.[1] They form the core structure of numerous FDA-approved drugs.[1] As an aminopyrazole, this compound serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[2][3]

Q2: The technical data sheet mentions the compound is hygroscopic. What does this mean?

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[4] For 1-(3-Methylbutyl)-1H-pyrazol-4-amine, this means the fine powder can readily take up water vapor from the air, which can alter its physical and chemical properties. Amines, as a chemical class, are known to be hygroscopic.[5]

Q3: Why is it critical to minimize moisture absorption in my samples?

Absorbed moisture is not an inert addition; it can actively compromise your sample and experiments in several ways:

  • Inaccurate Weighing and Concentration: When a sample has absorbed water, the measured weight is a combination of the compound and the water. This leads to the preparation of solutions with lower-than-intended concentrations, affecting reaction stoichiometry, dose-response curves, and overall experimental reproducibility.[4]

  • Physical State Alteration: Moisture absorption causes the powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[4][6] This makes the material difficult to handle, weigh, and dispense accurately.[7][8]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways. For an amine-containing compound, hydrolysis is a primary concern, potentially leading to the formation of impurities and a reduction in the active compound's purity.[5][9][10] This can impact the compound's efficacy and stability, especially during long-term storage.

  • Altered Solid-State Properties: For pharmaceutical development, moisture can induce changes in the crystalline structure of an active pharmaceutical ingredient (API), affecting its dissolution rate and bioavailability.[7][8]

Q4: How can I visually identify if my sample has absorbed moisture?

A fresh, dry sample of 1-(3-Methylbutyl)-1H-pyrazol-4-amine should be a free-flowing powder. The primary visual indicator of moisture absorption is a change in the physical appearance of the powder. Key signs include:

  • Clumping or Caking: The powder begins to stick together, forming small to large aggregates.[4][11]

  • Reduced Flowability: The powder does not move freely when the container is tilted.[11]

  • Wet or Pasty Appearance: In cases of significant moisture absorption, the powder may look damp or even form a paste.[4]

If you observe any of these signs, it is a strong indication that the sample's integrity has been compromised.

Troubleshooting Guide: Protocols for Moisture Prevention

This section provides detailed protocols and best practices to prevent moisture contamination during storage and handling.

Q5: What are the ideal long-term storage conditions for this compound?

Proper storage is the first line of defense against moisture. The key is to create a multi-barrier system that isolates the compound from ambient humidity.

ParameterRecommendationRationale
Primary Container Use the original manufacturer's vial or a tightly sealed glass or high-density polyethylene (HDPE) container.[5]These materials are non-reactive with amines and provide a good initial barrier against air and moisture.
Container Sealing After each use, securely tighten the cap. For long-term storage, wrap the cap-container interface with Parafilm®.Parafilm® creates an additional seal, preventing moisture ingress during storage, especially as headspace in the container increases over time.[12]
Secondary Container Place the sealed primary container inside a desiccator or a heat-sealable, laminated foil bag.[12]This provides a second layer of protection, creating a dry micro-environment around the primary container.
Desiccants Place a suitable desiccant, such as silica gel or calcium chloride pouches, inside the secondary container.[11][12][13]Desiccants actively absorb any moisture that may be present in the secondary container's atmosphere, maintaining a low-humidity environment.[13][14]
Temperature Store in a cool, dry place, generally below 30°C (86°F).[5] Avoid temperature fluctuations.Cool temperatures minimize the volatility of the amine and slow down potential degradation reactions. Stable temperatures prevent condensation ("sweating") on container surfaces.
Atmosphere For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen).This displaces moist air from the container, providing the ultimate protection against both moisture and oxidation.
Q6: What is the correct procedure for weighing the compound to minimize atmospheric exposure?

The brief period during which the compound is weighed is often the point of greatest moisture exposure. Adhering to a strict protocol is essential.

Step-by-Step Weighing Protocol:

  • Prepare Your Workspace: Whenever possible, perform weighing operations inside a glovebox with a controlled low-humidity atmosphere. If a glovebox is unavailable, use a balance with a draft shield in an area with the lowest possible humidity. Ensure all tools (spatulas, weigh boats) are clean and completely dry.[4]

  • Equilibrate the Container: Before opening, allow the compound's container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder upon opening.

  • Minimize Exposure Time: Perform the weighing process as quickly and efficiently as possible.[4] Have all necessary equipment ready before opening the primary container.

  • Tare the Weigh Boat: Place a clean, dry weigh boat on the analytical balance and tare it.

  • Dispense and Seal: Briefly open the compound container, quickly remove the approximate amount of powder needed with a dry spatula, and place it onto the weigh boat. Immediately and tightly reseal the primary container.[4]

  • Record and Use: Record the final weight. Use the weighed sample for your experiment without delay. Do not leave weighed, unprotected samples sitting on the lab bench.

Workflow for Handling Hygroscopic Solids

G cluster_prep Preparation cluster_weigh Weighing Process cluster_post Post-Weighing A Equilibrate Container to Room Temperature B Prepare Dry Workspace (Glovebox Preferred) A->B C Ensure All Tools (Spatula, Weigh Boat) are Dry B->C D Tare Weigh Boat C->D E Quickly Open Container D->E F Dispense Powder E->F G IMMEDIATELY Reseal Container F->G H Record Weight G->H J Return Main Container to Desiccated Storage G->J I Use Weighed Sample Promptly H->I

Caption: Ideal workflow for handling hygroscopic compounds.

Q7: My project requires frequent access to the compound. How can I manage this without repeatedly exposing the entire stock?

Repeatedly opening and closing the main stock container is a major source of cumulative moisture contamination.[12] The best practice to avoid this is aliquoting.

Aliquoting Protocol:

  • In a low-humidity environment (glovebox), divide the bulk amount of 1-(3-Methylbutyl)-1H-pyrazol-4-amine into smaller, single-use quantities in individual, appropriately sized vials.

  • Tightly seal each vial. For extra protection, wrap the caps with Parafilm®.

  • Store the set of aliquots in a desiccator.

  • For each experiment, use one complete aliquot. This ensures the main stock remains pristine and unopened, preserving its long-term integrity.[4]

Quantification and Decision-Making
Q8: I suspect my sample has absorbed moisture. How can I accurately determine the water content?

Visual inspection is subjective. For quantitative and definitive measurement of water content, Karl Fischer (KF) titration is the industry-standard method.[15]

Overview of Karl Fischer Titration:

This method is based on a chemical reaction where iodine reacts stoichiometrically with water. The technique can precisely determine water content from parts per million (ppm) to 100%.[15]

  • Volumetric KF: Best suited for samples with water content from 100 ppm to 100%. A KF reagent containing iodine is used to titrate the sample dissolved in a suitable anhydrous solvent (like methanol).[15]

  • Coulometric KF: Ideal for samples with very low water content (1 ppm to 5%). In this method, iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water.[15]

For amines, which can be strongly basic, the pH of the KF solvent may need to be buffered with an acid like benzoic or salicylic acid to prevent side reactions that lead to inaccurately high water content readings.[16]

Decision Tree for Moisture Assessment

G A Start: Assess Sample B Visually Inspect Powder (Free-flowing?) A->B C Yes B->C   D No (Clumped/Caked) B->D   E Is the experiment highly sensitive to concentration? C->E I QUANTIFY WATER CONTENT (Karl Fischer Titration) D->I F Yes E->F   G No E->G   F->I H Proceed with Caution. Use best handling practices. G->H J Is water content above acceptable limit for the application? I->J K Yes J->K   L No J->L   M DISCARD sample or purify if possible. Use a new, dry lot. K->M N Use sample, but account for water content in weight calculations. L->N

Caption: Decision-making process for moisture-compromised samples.

Q9: My sample is clumpy. Can I still use it for my experiments?

The decision to use a moisture-exposed sample depends entirely on the nature of your work.

Degree of Moisture ExposureRecommended ActionJustification
Minor Clumping (Breaks up easily with a spatula)Non-Critical Applications: Usable, but weigh out a larger amount and prepare a stock solution. Critical/Quantitative Applications: Not recommended. Proceed to Karl Fischer titration to determine water content.[4]For non-critical uses (e.g., qualitative screening), minor moisture may be tolerable. For quantitative assays, the risk of inaccurate concentration is too high.
Severe Caking/Pasty (Does not break up easily)DO NOT USE for any application requiring accurate weighing of the solid.The sample is significantly compromised. The ratio of compound to water is unknown and likely non-uniform, making any measurement unreliable. Chemical degradation may have also occurred.[4]

A Note on "Drying" a Sample: While it may be tempting to dry a clumped sample in a vacuum oven, this is generally not recommended. The process can be inefficient, may not remove all the bound water, and could potentially cause thermal degradation of the compound itself. Using a fresh, properly stored sample is always the most scientifically sound approach.

References
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232. Retrieved from [Link]

  • Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]

  • Jiangsu Yangnong Chemical Group Co Ltd. (2021). Method for measuring moisture content in organic amine. Google Patents.
  • Honeywell. (n.d.). Water determination in nitrogen bases. Retrieved from [Link]

  • Stream Peak International. (2024, September 24). 7 Strategies to Safeguard Products from Moisture Damage. Retrieved from [Link]

  • Pilakowski, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9347-9357. Retrieved from [Link]

  • Tan, Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1925. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]

  • Daou, J. (2024, February 27). Moisture Control and Degradation Management. American Pharmaceutical Review. Retrieved from [Link]

  • Absortech. (n.d.). Moisture Damage Prevention for Chemicals, Plastics & Glass. Retrieved from [Link]

  • SilcoTek. (2018, November 23). How To Prevent Moisture Contamination In Analytical Flow Paths. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021, December 31). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (2024, February 12). The impact of moisture on the stability and degradation of perovskites in solar cells. Retrieved from [Link]

  • Nishiwaki, Y., et al. (n.d.). Effect of deterioration products in moisture on the thermal behavior of ammonium perchlorate/magnesium mixture. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(3-Methylbutyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, structured approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing for the basic compound 1-(3-Methylbutyl)-1H-pyrazol-4-amine. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to explain the chemical principles behind the troubleshooting steps, ensuring a robust and reproducible separation.

Question 1: I'm seeing significant peak tailing with 1-(3-Methylbutyl)-1H-pyrazol-4-amine. What is the most likely cause?

Answer:

The asymmetrical peak shape, or "tailing," you are observing for 1-(3-Methylbutyl)-1H-pyrazol-4-amine is a common challenge encountered when analyzing basic compounds on standard silica-based reversed-phase columns. The root cause is almost certainly secondary ionic interactions between your analyte and the stationary phase.

Your analyte is a primary amine, which is basic and will be protonated (positively charged) in typical acidic-to-neutral mobile phases. Standard silica-based columns, even when end-capped, possess residual acidic silanol groups (Si-OH). At mobile phase pH levels above approximately 3.5, a fraction of these silanols deprotonate to become negatively charged silanates (Si-O⁻).[1][2]

This creates a strong, undesirable ionic attraction between the positively charged analyte and the negatively charged sites on the stationary phase surface. This interaction is stronger than the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, which stretches the peak and results in tailing.[3][4][5]

G cluster_0 Silica Surface (pH > 3.5) cluster_1 Mobile Phase silanol Deprotonated Silanol (Si-O⁻) Secondary Interaction Site analyte Protonated Analyte 1-(3-Methylbutyl)-1H-pyrazol-4-amine (R-NH₃⁺) analyte->silanol Strong Ionic Attraction (Causes Tailing)

Caption: Unwanted ionic interaction causing peak tailing.

Question 2: How can I systematically troubleshoot and eliminate this peak tailing?

Answer:

A logical, multi-step approach is essential. We will start with the easiest and most common solutions related to method parameters and progress to hardware and column considerations. The following workflow provides a clear path to resolving the issue.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed (USP Tailing Factor > 1.2) q1 Is Tailing Specific to the Amine or Affects All Peaks? start->q1 all_peaks Tailing Affects All Peaks q1->all_peaks All Peaks specific_peak Tailing is Analyte-Specific q1->specific_peak Specific to Amine check_system Step 1: Verify System & Column Health (Check for voids, blocked frits, extra-column volume) all_peaks->check_system q2 Step 2: Test for Column Overload (Inject diluted sample) specific_peak->q2 overload_result Does tailing improve? q2->overload_result optimize_mp Step 3: Optimize Mobile Phase pH (Low pH or High pH Strategy) overload_result->optimize_mp No end_overload Issue Resolved: Reduce Sample Concentration/ Injection Volume overload_result->end_overload Yes q3 Is peak shape acceptable? optimize_mp->q3 change_column Step 4: Select Alternative Column (High-Purity, Polar-Embedded, or Hybrid) q3->change_column No end_method Issue Resolved: Method Optimized q3->end_method Yes end_column Issue Resolved: Appropriate Column Selected change_column->end_column

Caption: Systematic workflow for troubleshooting peak tailing.

Step-by-Step Troubleshooting Guide

Step 1: Have I ruled out non-chemical issues? (Column & System Health)

Before modifying the method chemistry, it's crucial to confirm the problem isn't physical. Issues like a partially blocked column inlet frit or a void (a settled area in the packing material at the inlet) can cause peak distortion for all compounds in the analysis.[2][6]

Experimental Protocol: System Health Check

  • Prepare a Neutral Standard: Prepare a solution of a neutral, well-behaving compound (e.g., caffeine or toluene) in your mobile phase.

  • Inject and Analyze: Inject the neutral standard using your current method.

  • Evaluate Peak Shape: If the neutral standard also shows significant tailing, the problem is likely physical.

    • Action: Replace the in-line filter and guard column. If tailing persists, try reversing and flushing the analytical column (if permitted by the manufacturer) or replace it with a new one.[2]

  • Check for Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are secure and properly seated to minimize dead volume.[3]

Step 2: Am I overloading the column?

Injecting too much analyte mass can saturate the primary hydrophobic retention sites on the stationary phase. This forces a larger proportion of molecules to interact with the secondary, high-energy silanol sites, leading to pronounced tailing.[7]

Experimental Protocol: Overload Test

  • Prepare a Dilution Series: Create a series of dilutions of your 1-(3-Methylbutyl)-1H-pyrazol-4-amine sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL).

  • Inject and Compare: Inject the same volume of each sample from the series.

  • Analyze the Tailing Factor: Calculate the USP tailing factor for each concentration. If the tailing factor decreases significantly (moves closer to 1.0) with lower concentrations, you are experiencing mass overload.[8]

    • Action: Reduce your sample concentration or decrease the injection volume.

Step 3: Is my mobile phase pH optimized for a basic analyte?

This is the most powerful tool for improving the peak shape of ionizable compounds.[9][10] The goal is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single, stable ionic state and to control the ionization of surface silanols.[11][12]

Strategy 3A: The Low pH Approach (Ion Suppression of Silanols)

By operating at a low pH (e.g., 2.5 - 3.5), the vast majority of surface silanol groups will be protonated (Si-OH) and therefore neutral. This eliminates the primary cause of the strong ionic interaction, dramatically improving peak shape.[2][5][12]

Experimental Protocol: Low pH Mobile Phase

  • Mobile Phase Preparation: Prepare an aqueous mobile phase containing 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA). This will yield a pH of approximately 2.7 or 2.0, respectively.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Injection: Inject your analyte and assess the peak shape. For most basic amines, this provides a significant improvement.

Strategy 3B: The High pH Approach (Analyte Neutralization)

If a low pH is not suitable (e.g., for LC-MS sensitivity reasons), an alternative is to use a high pH mobile phase (e.g., pH 9-11). At high pH, the basic amine is deprotonated and becomes neutral, preventing ionic interactions with the now fully deprotonated silanol surface. Crucially, this requires a column specifically designed for high pH stability (e.g., hybrid or polymer-based columns). [13][14]

Experimental Protocol: High pH Mobile Phase

  • Confirm Column Compatibility: Ensure your column is rated for use at high pH (typically up to pH 11 or 12). Using a standard silica column at high pH will irreversibly dissolve the silica.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase using a buffer such as 10 mM ammonium bicarbonate or ammonium hydroxide, adjusted to pH 10.

  • Equilibration and Analysis: Equilibrate the pH-stable column thoroughly and inject the sample.

Mobile Phase Modifier Typical pH Mechanism of Action Considerations
0.1% Formic Acid~2.7Protonates silanols (Si-OH), making them neutral.Good for LC-MS compatibility.[12]
0.1% Trifluoroacetic Acid (TFA)~2.0Stronger acid, ensures complete silanol protonation. Can also act as an ion-pairing agent.Can cause ion suppression in LC-MS.
10 mM Ammonium Hydroxide~10.5Deprotonates basic analyte (R-NH₂), making it neutral.Requires a high-pH stable column. Excellent peak shape for bases.
Triethylamine (TEA) (0.1-0.5%)~11 (unbuffered)A competing base that binds to active silanol sites, "masking" them from the analyte.Not LC-MS friendly; can be difficult to remove from the column.
Step 4: Could a different column chemistry solve the problem?

If mobile phase optimization is insufficient, the column itself is the next variable. Modern columns are designed with advanced bonding and end-capping technologies to minimize the impact of residual silanols.

Column Type Description Benefit for Basic Analytes
High-Purity, End-Capped Silica Modern Type B silica with extremely low metal content and exhaustive end-capping.Significantly fewer accessible silanol groups compared to older columns.[3]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded within the alkyl chain.The polar group shields the residual silanols from basic analytes, improving peak shape even at mid-range pH.[3]
Hybrid Particle (e.g., BEH, CSH) Fused silica and organosiloxane particles.Offers enhanced mechanical strength and a wider usable pH range (often 1-12), making the high pH strategy viable.[13]

Recommendation: If you are using an older (Type A) silica column, upgrading to a modern, high-purity, fully end-capped C18 is the first logical step. For maximum flexibility and the best peak shape, a column with a hybrid particle chemistry is often the optimal choice.

Frequently Asked Questions (FAQs)

Q: What is considered an acceptable USP Tailing Factor? A: Ideally, a perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For routine analysis, a value between 0.9 and 1.2 is excellent. Many regulated methods specify an upper limit of 1.5 or, in some cases, up to 2.0.[3][8]

Q: My peak tailing is resolved, but now my retention time is drifting. What should I check? A: Retention time instability, especially after changing the mobile phase, is often due to insufficient column equilibration. Ensure you have flushed the column with at least 15-20 column volumes of the new mobile phase. If using a buffer, ensure it is freshly prepared and that the mobile phase is adequately degassed.[6]

Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is an asymmetry where the back half of the peak is wider than the front half (Tailing Factor > 1). Peak fronting is the opposite, where the front half is wider (Tailing Factor < 1). Fronting is less common but is typically caused by column overload (especially volume overload), poor sample solubility in the mobile phase, or physical column collapse.[4][7]

References

  • Chrom Tech, Inc. (2025).
  • Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Journal of Chromatography A. (2004).
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ResearchGate. (2025).
  • Technology Networks. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Axcend. (2023).
  • Waters. (n.d.).
  • Crawford Scientific. (n.d.).
  • Agilent. (n.d.).
  • International Journal of ChemTech Applications. (2014).
  • LCGC International. (2022).

Sources

Validation & Comparative

Comparing reactivity of 1-(3-Methylbutyl)-1H-pyrazol-4-amine vs 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 1-(3-Methylbutyl)-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-4-amine

Prepared by: A Senior Application Scientist

Executive Summary

In the landscape of medicinal chemistry and drug development, 4-aminopyrazole scaffolds are ubiquitous building blocks, prized for their role in constructing molecules with diverse biological activities.[1][2][3] The choice of substituent on the pyrazole ring can profoundly influence not only the pharmacological properties of the final compound but also its synthetic accessibility. This guide provides a detailed comparative analysis of two common N1-substituted 4-aminopyrazoles: 1-methyl-1H-pyrazol-4-amine and its bulkier analogue, 1-(3-Methylbutyl)-1H-pyrazol-4-amine (also known as 1-isopentyl- or 1-isoamyl-1H-pyrazol-4-amine).

We will dissect the subtle yet critical differences in their reactivity, focusing on how the electronic and steric properties of the methyl versus the 3-methylbutyl (isobutyl) group dictate outcomes in common synthetic transformations. This analysis is grounded in fundamental organic chemistry principles and supported by representative experimental protocols, enabling researchers to make informed decisions when selecting building blocks for their synthetic campaigns.

Structural and Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between the two molecules lies in the N1-substituent. This variation introduces distinct steric and electronic effects that ripple through the molecule, influencing the reactivity of the C4-amino group and the pyrazole ring itself.

G cluster_0 1-methyl-1H-pyrazol-4-amine cluster_1 1-(3-Methylbutyl)-1H-pyrazol-4-amine mol1 label1 Methyl Group: - Minimal steric bulk - Weakly electron-donating (+I effect) mol2 label2 3-Methylbutyl (Isobutyl) Group: - Significant steric bulk - More strongly electron-donating (+I effect)

Figure 1. Structures of the two compared 4-aminopyrazoles.

Electronic Effects

Both methyl and 3-methylbutyl groups are alkyl groups that exhibit a positive inductive effect (+I), meaning they donate electron density to the pyrazole ring. This donation enriches the π-system of the heterocycle and increases the electron density on the exocyclic C4-amino group, enhancing its nucleophilicity compared to an unsubstituted aminopyrazole. The larger 3-methylbutyl group has a slightly stronger inductive effect than the methyl group, which would theoretically make the amino group of the 3-methylbutyl derivative marginally more nucleophilic.

Steric Effects

Steric hindrance is the most significant differentiating factor. The 3-methylbutyl group is substantially larger and more conformationally flexible than the compact methyl group.[4][5][6] This steric bulk can:

  • Shield Adjacent Positions: The volume occupied by the 3-methylbutyl group can sterically hinder access to the C5 position of the pyrazole ring. This is particularly relevant in reactions involving large reagents or catalyst complexes, such as palladium-catalyzed cross-couplings.

  • Influence Conformational Preferences: The bulky group may influence the preferred conformation of the molecule in solution, which could affect solvent accessibility to reactive sites.

  • Impact Crystallinity and Solubility: The non-polar, bulky side chain on the 3-methylbutyl derivative generally results in lower melting points and increased solubility in non-polar organic solvents compared to its methyl counterpart.

Comparative Reactivity in Key Transformations

We will now examine the expected reactivity of these two amines in two classes of reactions that are fundamental to drug discovery programs: acylation of the C4-amino group and palladium-catalyzed C-N cross-coupling.

Reaction Class 1: Acylation of the C4-Amino Group

Acylation is a direct probe of the nucleophilicity of the C4-amino group. In this reaction, the primary differentiating factor is expected to be the electronic effect of the N1-substituent, as the amino group is relatively remote from the steric bulk at N1.

Hypothesis: Due to the slightly stronger electron-donating nature of the 3-methylbutyl group, 1-(3-Methylbutyl)-1H-pyrazol-4-amine is predicted to react slightly faster in acylation reactions than 1-methyl-1H-pyrazol-4-amine . However, this difference may be small and only observable under carefully controlled competitive experiments.

Experimental Protocol: Comparative Acylation with Benzoyl Chloride

This protocol is designed to compare the rate of formation of the corresponding benzamide derivatives.

G cluster_workflow Acylation Workflow prep 1. Prepare Stock Solutions - Amine A (Methyl) - Amine B (3-Methylbutyl) - Benzoyl Chloride - Triethylamine (Base) reaction 2. Reaction Setup - Add Amine A & B to separate flasks - Add solvent (DCM) & base (TEA) - Cool to 0°C prep->reaction addition 3. Reagent Addition - Add Benzoyl Chloride dropwise reaction->addition monitor 4. Monitor Progress - TLC or LC-MS analysis at t=0, 5, 15, 30 min addition->monitor quench 5. Quench & Work-up - Add H₂O - Extract with DCM - Dry & concentrate monitor->quench analyze 6. Analyze Results - ¹H NMR for conversion - Compare reaction rates quench->analyze G cluster_methyl 1-Methyl-Substituted Pyrazole cluster_isobutyl 1-(3-Methylbutyl)-Substituted Pyrazole reagent [Pd]-Catalyst (Bulky) methyl_pyrazole C5 Position (Accessible) reagent->methyl_pyrazole Easy Approach (Faster Reaction) isobutyl_pyrazole C5 Position (Hindered) reagent->isobutyl_pyrazole Hindered Approach (Slower Reaction) methyl_group Methyl Group (Low Hindrance) isobutyl_group 3-Methylbutyl Group (High Hindrance)

Sources

Elemental Analysis Standards for 1-(3-Methylbutyl)-1H-pyrazol-4-amine: A Technical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

publish_comparison_guide.md

Executive Summary: The Purity Imperative

In the synthesis of bioactive scaffolds, 1-(3-Methylbutyl)-1H-pyrazol-4-amine (Formula:


) serves as a critical intermediate, particularly in the development of kinase inhibitors and heterocyclic pharmaceuticals. While modern laboratories heavily rely on LC-MS and NMR for structural identity, these methods often fail to detect "silent" impurities—inorganic salts, moisture, and silica gel residues—that compromise stoichiometric precision in downstream coupling reactions.

This guide establishes the Elemental Analysis (EA) standards for this compound, comparing the traditional Combustion Method (CHN) against Quantitative NMR (qNMR). It provides a self-validating protocol for handling this likely hygroscopic amine to ensure data integrity compliant with pharmaceutical acceptance criteria (


).

Chemical Profile & Theoretical Standards

Before experimental validation, the theoretical baseline must be established. The free base form of the compound is an alkylated aminopyrazole.

Compound Identity:

  • IUPAC Name: 1-(3-Methylbutyl)-1H-pyrazol-4-amine[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 153.23 g/mol

  • Physical State: Typically a viscous oil or low-melting solid; prone to oxidation and hygroscopicity.

Table 1: Theoretical Composition & Acceptance Criteria

Standard pharmaceutical acceptance limits are defined as


 absolute deviation from the theoretical value.
ElementAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C)

62.71% 62.31% – 63.11%
Hydrogen (H)

9.87% 9.47% – 10.27%
Nitrogen (N)

27.42% 27.02% – 27.82%

Critical Insight: A deviation in Nitrogen >0.4% often indicates contamination with inorganic salts (e.g., sodium chloride from extraction) or residual hydrazine precursors, which LC-MS may miss or misidentify due to ionization suppression.

Comparative Methodology: CHN Combustion vs. qNMR

While Combustion Analysis is the "Gold Standard" for bulk purity, it is destructive and blind to the nature of the impurity. qNMR is orthogonal, identifying the impurity but missing inorganics.

Table 2: Performance Comparison
FeatureMethod A: Automated CHN Combustion Method B: Quantitative NMR (qNMR)
Primary Output Total %C, %H, %N by weight.Molar ratio of analyte vs. internal standard.
Detection Scope Universal (Organic + Inorganic + Water).[3][4]Organic only (Proton-containing species).
Blind Spots Cannot distinguish between sample and trapped solvent (e.g., DCM adds C/H).Invisible to inorganic salts, silica, and water (unless specialized).
Sample Req. 2–5 mg (Destructive).10–20 mg (Non-destructive).
Precision

(High).

(Moderate, operator dependent).
Verdict Mandatory for final lot release and stoichiometry checks.Supplementary for identifying solvates or organic side-products.

Experimental Protocol: Handling & Analysis

The primary failure mode for alkyl-aminopyrazoles in EA is hygroscopicity and oxidation . The amine group readily absorbs atmospheric


 (forming carbamates) and moisture, skewing Carbon and Hydrogen values.
Workflow Diagram: Sample Preparation Logic

The following decision tree outlines the critical steps to ensure a valid EA run.

SamplePrep Start Sample: 1-(3-Methylbutyl)-1H-pyrazol-4-amine CheckState Physical State Check Start->CheckState Oil Viscous Oil/Liquid CheckState->Oil Is Liquid Solid Crystalline Solid CheckState->Solid Is Solid Dry Drying Protocol: High Vac (<1 mbar) @ 40°C for 12-24h over P2O5 Oil->Dry Remove Solvents Solid->Dry Protect Inert Handling: Purge glove bag with N2/Ar Dry->Protect Prevent Oxidation/H2O Weigh Weighing (Microbalance): Use Tin Capsules (Sn) Target: 2.0 - 2.5 mg Protect->Weigh Seal Cold Sealing: Use capsule press to hermetically seal (exclude air) Weigh->Seal Analyze Run CHN Analysis (Combustion @ 950-1000°C) Seal->Analyze

Figure 1: Optimized sample preparation workflow for hygroscopic amine intermediates to prevent atmospheric contamination.

Detailed Step-by-Step Protocol
Step 1: Aggressive Drying

Amines often trap chlorinated solvents (DCM, Chloroform) used in extraction.

  • Place the sample in a vacuum drying pistol or desiccator.

  • Conditions:

    
     vacuum at 
    
    
    
    for minimum 12 hours.
  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or activated silica to strip trace water. Note: Standard silica gel is insufficient for amines.
    
Step 2: Inert Weighing (The "Glove Bag" Method)

To prevent the "drifting mass" phenomenon caused by moisture absorption:

  • Flush a glove bag or glove box with dry Nitrogen or Argon.

  • Place the microbalance, tin capsules, and dried sample inside.

  • Tare the empty tin capsule.

  • Using a clean spatula or syringe (if oil), transfer 2.0 – 2.5 mg of sample.

  • Fold and Press: Use tweezers to fold the capsule top, then use a cold-weld press to hermetically seal the tin. This locks the sample mass and prevents atmospheric interaction during the autosampler wait time.

Step 3: Combustion Parameters
  • Furnace Temperature:

    
     (Standard) or 
    
    
    
    (if incomplete combustion is suspected).
  • Oxygen Boost: Ensure a 2-second oxygen injection to facilitate flash combustion of the nitrogen-rich ring.

Data Interpretation & Troubleshooting

When results fail the


 criteria, use the specific deviation pattern to diagnose the root cause.
Diagnostic Table
ObservationLikely Root CauseRemediation
High %H, Low %C, Low %N Moisture (

) uptake.
Water adds weight but no C/N, diluting their percentages while boosting H.
Re-dry sample for 24h. Use inert weighing method.
Low %C, Low %H, Low %N Inorganic Contamination. Silica gel (

) or Sodium Sulfate (

) adds "dead mass" invisible to CHN.
Filter sample through a 0.2

m PTFE membrane; re-precipitate.
High %C, Low %N Residual Solvent (DCM/EtOAc). Solvents are C-rich and N-poor.Run qNMR to quantify solvent mole fraction; dry under high vacuum.
Low %C, High %N Residual Hydrazine. Unreacted precursor from pyrazole synthesis.Check reaction workup; wash with dilute acid/brine.
Calculation Example: The "Solvent Trap"

If your sample contains 5% residual Dichloromethane (


) by weight:
  • Theoretical C: 62.71%

  • Observed C: Will drop significantly because DCM is only 14% Carbon by weight, dragging down the average.

  • Action: Do not release the lot. Perform qNMR to confirm solvent levels, then re-dry.

References

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[5] USP-NF.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • International Conference on Harmonisation (ICH). Guideline Q3D(R1) on elemental impurities. European Medicines Agency.

  • Microanalysis Standards. CHN Analysis: Theory and Best Practices. Exeter Analytical.

Disclaimer: This guide is intended for research and development purposes. Always validate methods according to your specific internal Standard Operating Procedures (SOPs) and regulatory requirements.

Sources

Safety Operating Guide

1-(3-Methylbutyl)-1H-pyrazol-4-amine: Proper Disposal & Safety Guide

[1]

Part 1: Executive Summary & Hazard Characterization

Status: Class-Specific Safety Protocol Compound Class: Alkyl-substituted Aminopyrazole CAS: 1150617-54-1 (Generic/Analogous Reference)

1-(3-Methylbutyl)-1H-pyrazol-4-amine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Due to the specific nature of this research chemical, comprehensive public safety data is often limited.

Critical Safety Directive: In the absence of a compound-specific Safety Data Sheet (SDS) from a primary manufacturer, you must treat this substance according to the "Worst-Case Analog" principle. Based on the structural properties of the aminopyrazole core (e.g., 3-aminopyrazole, 1-methyl-1H-pyrazol-4-amine), this compound must be handled as a Corrosive (Skin/Eye Category 1B) and Acute Toxin .

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Primary Amine (

)
Basic/Alkaline. Incompatible with acids, acid chlorides, and anhydrides. Violent exothermic reaction possible.
Core Structure Pyrazole RingNitrogen-Rich. Combustion releases toxic Nitrogen Oxides (

). Incineration requires scrubbers.
Physical State Solid or Viscous OilLikely low melting point. May exist as an oil at room temperature depending on purity.
Solubility Organic SolventsDissolves in DMSO, Methanol, DCM. Poorly soluble in water (lipophilic tail).
Part 2: Disposal Decision Logic (Visualized)

Effective disposal requires segregating the waste at the point of generation to prevent incompatible mixing.

DisposalLogicStartWaste Generation:1-(3-Methylbutyl)-1H-pyrazol-4-amineStatePhysical State?Start->StateSolidSolid / Pure SubstanceState->SolidLiquidSolution / Mother LiquorState->LiquidTraceTrace (Vials/Syringes)State->TraceLabPackStream A: Solid Waste(Lab Pack for Incineration)Solid->LabPack Double Bag SolventCheckSolvent Type?Liquid->SolventCheckGlassBinDefaced Glass Waste(After Triple Rinse)Trace->GlassBin Rinse w/ Acetone HalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, EtOAc)SolventCheck->NonHalogenatedStreamBStream B: HalogenatedOrganic WasteHalogenated->StreamBStreamCStream C: High BTUOrganic WasteNonHalogenated->StreamC

Figure 1: Waste Stream Selection Logic. Note that Stream C (High BTU) is preferred for non-halogenated amine solutions as it supports fuel blending.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Bulk Solid or Expired Material

Do not dissolve solids just to dispose of them unless required by your facility's specific policy.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-(3-Methylbutyl)-1H-pyrazol-4-amine"

    • Hazards: Check "Toxic" and "Corrosive" (pH > 10).

  • Secondary Containment: Place the primary container inside a clear zip-seal bag to contain any potential odors or fines.

  • Disposal Path: Place in the Solid Waste / Lab Pack drum.

    • Why? Lab packing allows the waste vendor to segregate the bottle chemically before incineration, reducing the risk of reaction in a bulk solvent drum.

Scenario B: Reaction Mixtures & Mother Liquors

Most common scenario in synthesis.

  • pH Check: If the reaction was quenched with acid, verify the pH.

    • Warning: If the solution is strongly acidic (< pH 2) and contains the amine, it may form salts. If it is strongly basic (> pH 12), it is corrosive.[1]

  • Solvent Compatibility:

    • Non-Halogenated (Preferred): If dissolved in Methanol, Ethanol, or DMSO, pour into the Non-Halogenated Organic Waste carboy.

    • Halogenated: If dissolved in DCM or Chloroform, pour into the Halogenated Organic Waste carboy.

  • Segregation Rule: NEVER pour this amine solution into a waste container that contains:

    • Concentrated Nitric Acid (Explosion risk).

    • Acid Anhydrides (Exothermic reaction).

    • Oxidizers (Peroxides, Permanganates).

Scenario C: Trace Residues (Empty Vials)
  • Triple Rinse: Rinse the "empty" vial three times with a compatible solvent (Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate organic waste container (Stream C).

  • Glass Disposal: Deface the label on the vial and discard it in the Broken Glass / Sharps container.

    • Regulatory Note: Under RCRA (40 CFR 261.7), a container is "RCRA Empty" if less than 3% of the weight remains. Triple rinsing guarantees this compliance.

Part 4: Emergency Response & Spill Management

Spill Response Workflow In the event of a spill outside a fume hood, immediate action is required to prevent respiratory exposure to amine vapors.

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessSmall< 50 mL (In Hood)Assess->SmallLarge> 50 mL or Outside HoodAssess->LargePPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatSmall->PPEEvacuateEvacuate Lab & Call EHSLarge->EvacuateAbsorbAbsorb with Vermiculiteor Chem-Sorb PadsPPE->AbsorbCollectCollect in Ziploc BagLabel as Hazardous WasteAbsorb->CollectCleanWipe Surface withDilute Acetic Acid (Vinegar)Collect->Clean

Figure 2: Operational Spill Response Protocol. Note the use of dilute acid for the final wipe-down to neutralize amine residues.

Chemical Compatibility Matrix

Chemical Group Compatibility Status Reaction Risk
Acids (Mineral) Incompatible Exothermic neutralization; salt formation.
Acid Chlorides Incompatible Violent reaction; generation of HCl gas.
Oxidizers Incompatible Fire/Explosion; generation of toxic gases.
Alcohols Compatible Safe for dissolution/dilution.

| Water | Poor Solubility | Forms basic suspension; not recommended for cleaning without surfactant. |

Part 5: Regulatory & Compliance Context
  • RCRA Classification (USA): While 1-(3-Methylbutyl)-1H-pyrazol-4-amine is not explicitly P-listed or U-listed, it should be characterized by the generator.

    • D002 (Corrosivity): Applicable if the pH of an aqueous solution is > 12.5.[1][2]

    • D001 (Ignitability): Applicable if the waste is a liquid formulation with a flash point < 60°C (140°F).

  • European Waste Catalogue (EWC):

    • Code 07 05 04:* Other organic solvents, washing liquids and mother liquors.

  • DOT Shipping (for waste transport):

    • Likely Class 8 (Corrosive) or Class 6.1 (Toxic). Do not self-transport; utilize a licensed hazardous waste hauler.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (n.d.). Compound Summary for Aminopyrazoles (Class-based Safety Data). National Library of Medicine. [Link]

Personal protective equipment for handling 1-(3-Methylbutyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Mandate

Hazard Classification: Unknown Chronic Toxicity / High Acute Caution 1-(3-Methylbutyl)-1H-pyrazol-4-amine is a functionalized aminopyrazole intermediate. While specific toxicological data for this exact isomer may be sparse in public registries, its structural class (primary aromatic/heterocyclic amines) dictates that it be treated as a potential sensitizer, irritant, and bioactive agent .

Immediate Action Required:

  • Respiratory: Zero-tolerance for open-bench handling. Use a certified Fume Hood.

  • Dermal: Double-gloving (Nitrile) is mandatory due to the high permeation potential of aliphatic/heterocyclic amines.

  • Disposal: Segregated incineration stream; strictly NO drain disposal.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the hazard based on the molecule's Structure-Activity Relationship (SAR).

Structural FeatureChemical BehaviorPhysiological Hazard
Primary Amine (-NH₂) Nucleophilic, Basic (pKb ~4-5)Chemical Burns/Irritation: Reacts with skin lipids and mucosal membranes. Sensitization: Potential to haptenize skin proteins, leading to allergic contact dermatitis.
Pyrazole Ring Aromatic HeterocycleBioactivity: Pyrazoles are "privileged structures" in kinase inhibitors. Assume potential for systemic toxicity or enzyme inhibition.
Isopentyl Chain Lipophilic TailPermeation: Increases lipid solubility, facilitating rapid absorption through the skin barrier and glove materials.

PPE Matrix: The Defense System

This matrix is designed to provide redundancy. If one barrier fails, the next must hold.

A. Hand Protection (Critical Control Point)

Scientific Rationale: Amines are known to accelerate the degradation of standard latex and thin nitrile. The lipophilic tail of this specific molecule further aids permeation.

ParameterRecommendationTechnical Specification
Primary Layer High-Grade Nitrile Thickness: ≥ 0.11 mm (4 mil)Breakthrough Time: >30 mins (estimated for amines)Brand Example: Kimberly-Clark Purple Nitrile or Ansell TouchNTuff
Secondary Layer Long-Cuff Nitrile Role: Covers the wrist gap (the most common exposure point). Worn under the lab coat cuff.
Protocol "Spot & Change" If any liquid splashes on the glove, change immediately. Do not wait for evaporation.
B. Respiratory & Eye Protection
ComponentStandard OperationEmergency / Spill (>1g)
Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm). Sash at 18 inches.Evacuate Area. Do not attempt cleanup without SCBA if powder is aerosolized.
Eye Protection Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to amine vapor irritation.Full Face Shield over Goggles.
Body Defense Lab Coat (Cotton/Poly blend) . Buttoned to neck.Tyvek® Suit (or equivalent impervious apron) if handling >10g scale.

Operational Protocol: Step-by-Step Workflow

This workflow minimizes the energy state of the chemical (preventing aerosolization) and maximizes containment.

HandlingWorkflow cluster_0 CRITICAL CONTROL POINT Start Storage Retrieval Check Engineering Check (Hood Velocity) Start->Check Verify seal Weigh Weighing (Closed Balance) Check->Weigh Static control Solubilize Solubilization (Immediate) Weigh->Solubilize Min. solvent React Reaction/Use Solubilize->React Closed vessel Waste Waste Segregation React->Waste Quench

Figure 1: Operational workflow emphasizing the critical control point at weighing/solubilization where exposure risk is highest.

Phase 1: Preparation
  • Static Control: Aminopyrazoles are often crystalline solids that can build static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial to prevent "poofing" (aerosol dispersion).

  • Double Glove: Don inner gloves, tape to lab coat sleeves (optional but recommended), then don outer gloves.

Phase 2: Transfer & Weighing
  • The "Tunnel" Method: Keep the receiving vessel and the source container as close as possible (within 10cm) inside the hood.

  • Immediate Solubilization: Do not transport the solid around the lab. Dissolve it in the reaction solvent (e.g., DMSO, DCM) immediately after weighing. Solutions are less likely to result in inhalation exposure than dry powders.

Phase 3: Decontamination
  • Wipe Down: Use a paper towel dampened with dilute acetic acid (vinegar) or 1M HCl to wipe the balance area.

    • Why? The acid protonates the amine (R-NH₂ → R-NH₃⁺), turning the volatile/lipophilic free base into a non-volatile, water-soluble salt that is easier to clean and less biologically active.

Emergency Response Logic

In the event of exposure, seconds count. The alkaline nature of amines requires prolonged flushing.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Dermal Eye Eye Contact Type->Eye Ocular Inhale Inhalation Type->Inhale Respiratory Wash Flush 15+ mins (Soap & Water) Skin->Wash EyeWash Eye Wash Station (15 mins, hold lids open) Eye->EyeWash FreshAir Fresh Air (Support Respiration) Inhale->FreshAir Medical Seek Medical Aid (Bring SDS/Structure) Wash->Medical EyeWash->Medical FreshAir->Medical

Figure 2: Decision logic for immediate emergency response.[1][2]

Specific First Aid Notes:

  • Skin: Do not use solvent (ethanol/acetone) to wash skin. This will dissolve the lipophilic tail of the molecule and drive it deeper into the dermis. Use soap and copious water only.[1][3]

  • Eyes: Amines can cause corneal edema (halo vision). Flushing must be immediate to prevent permanent damage.

Disposal: Cradle-to-Grave

Improper disposal of bioactive amines is a significant environmental hazard.

  • Segregation: Do not mix with "General Organic Waste" if that waste stream is not destined for high-temperature incineration. Label clearly: "Contains Aminopyrazoles - Potential Bioactive."

  • Quenching (Recommended): Before disposal, treat the waste solution with an excess of dilute acid (e.g., 1N HCl).

    • Mechanism:[1] Conversion to the hydrochloride salt (R-NH₃Cl).

    • Benefit: Salts are non-volatile and generally have lower skin permeability than the free base.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyrazoles (General Class Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylbutyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Methylbutyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.